IT-901
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IT-901: A Dual Inhibitor of SYK and NF-κB Signaling in B-Cell Lymphoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IT-901, a novel small molecule inhibitor, in the context of B-cell lymphoma. This compound demonstrates a dual-targeting approach by inhibiting both Spleen Tyrosine Kinase (SYK) and the nuclear factor-kappa B (NF-κB) signaling pathways, both of which are critical for the survival and proliferation of malignant B-cells.[1][2] This document will detail the core mechanisms, present quantitative data, outline key experimental protocols, and provide visual representations of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its anti-lymphoma effects through two primary mechanisms:
-
Inhibition of Spleen Tyrosine Kinase (SYK): As a crucial component of the B-cell receptor (BCR) signaling cascade, SYK is a non-receptor tyrosine kinase that becomes activated upon BCR engagement.[1] Its activation initiates a signaling cascade that promotes B-cell proliferation and survival. In many B-cell lymphomas, particularly the "BCR-type" Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on tonic, or ligand-independent, BCR signaling for their survival.[1] this compound is a potent, selective, and ATP-competitive inhibitor of SYK. By binding to the ATP-binding pocket of SYK, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling. This disruption of survival signals leads to cell cycle arrest and apoptosis in susceptible lymphoma cell lines.[1]
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and apoptosis.[2] In many lymphoid malignancies, this pathway is constitutively active, driving tumor growth and therapeutic resistance.[2] this compound directly inhibits the DNA binding of the c-Rel and, to a lesser extent, the p65 (RelA) subunits of the NF-κB complex.[2] By blocking the activity of these key transcription factors, this compound effectively abrogates the pro-survival signals in cancer cells.
The dual inhibition of both the SYK and NF-κB pathways by this compound represents a promising therapeutic strategy for B-cell lymphomas that are dependent on these signaling cascades.
Quantitative Data
The following tables summarize the in vitro activity of this compound in B-cell lymphoma.
Table 1: In Vitro Antiproliferative Activity of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| SU-DHL-8 | DLBCL | Data not available |
| TMD8 | DLBCL | Data not available |
Further research is needed to populate this table with specific IC50 values for antiproliferative activity.
Table 2: Inhibitory Activity of this compound on NF-κB Signaling
| Assay | Target | IC50 (µM) |
| DNA Binding | NF-κB | 0.1[2] |
| DNA Binding | c-Rel | 3[2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.
1. Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the antiproliferative effect of this compound on B-cell lymphoma cell lines.
-
Methodology:
-
Cell Seeding: Suspend cells in complete culture medium and seed 5,000-10,000 cells in 90 µL per well into a 96-well plate.[1]
-
Compound Preparation: Prepare a 10x working solution of this compound by performing serial dilutions from a stock solution in culture medium.[1]
-
Treatment: Add 10 µL of the 10x this compound working solution or vehicle control (medium with DMSO) to the appropriate wells, for a final volume of 100 µL per well.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Western Blot Analysis for Phospho-SYK
-
Objective: To confirm that this compound inhibits the phosphorylation of SYK and its downstream targets.[1]
-
Methodology:
-
Cell Treatment: Seed approximately 5 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound or vehicle for 2-4 hours.[1]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[1]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against phospho-SYK, total SYK, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.[1]
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.[1]
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 this compound-sensitive B-cell lymphoma cells (e.g., DHL4), resuspended in PBS and optionally mixed 1:1 with Matrigel, into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG).[1]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).[1]
-
Treatment Administration: Administer this compound formulated for oral gavage (e.g., in 0.5% methylcellulose) or vehicle control to the respective groups according to the desired dosing schedule.[1]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or as per ethical guidelines. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the BCR signaling pathway by targeting SYK.
Caption: this compound inhibits the NF-κB signaling pathway.
References
The Molecular Target of IT-901: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel, potent, and selective small molecule inhibitor with significant potential in oncology and immunology. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. By directly targeting a key transcription factor, this compound offers a promising therapeutic strategy for various malignancies and inflammatory disorders.
Core Molecular Target: c-Rel Subunit of NF-κB
The primary molecular target of this compound is the c-Rel subunit of the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[1][2] this compound also demonstrates inhibitory activity against the p65 (RelA) subunit of NF-κB.[3][4] The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[1][3] In many cancers, particularly hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, driving tumor growth and resistance to apoptosis.[1][3]
This compound, a naphthalenethiobarbiturate derivative, exerts its inhibitory effect by directly preventing the DNA binding of c-Rel and p65.[1][2] This blockade of transcriptional activity leads to the downregulation of NF-κB target genes, ultimately inducing apoptosis in malignant cells and modulating the tumor microenvironment.[3][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays. The following tables summarize key quantitative data regarding its potency and effects.
Table 1: Inhibitory Potency of this compound
| Target | Assay | IC₅₀ Value | Reference |
| NF-κB DNA Binding | - | 0.1 µM | [6][7] |
| c-Rel DNA Binding | - | 3 µM | [6][7][8] |
| c-Rel | Inhibition of IL-2 expression | 2.9 µM | [7] |
| ABC & GCB DLBCL Cell Lines | Cell Growth Inhibition | 3-4 µM | [7] |
Table 2: Pharmacokinetic Properties of this compound
| Administration Route | Bioavailability | Peak Plasma Concentration (Time) | Reference |
| Intraperitoneal (i.p.) | High | ~ 2 µM (30 min) | [9] |
| Subcutaneous (s.c.) | Moderate | ~ 0.5 µM (1-2 hours) | [9] |
| Oral (p.o.) | Low | < 0.1 µM | [9] |
Signaling Pathway and Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB) proteins. Phosphorylated IκB is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB dimers (commonly p65/p50 or c-Rel/p50) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription. This compound intervenes by directly inhibiting the binding of c-Rel and p65 to these κB sites.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's function.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For adherent cells, incubate for 24 hours to allow for attachment.[10]
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[10]
-
MTT/XTT Assay: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.[10]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cell viability protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.[10]
-
Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[10]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
Objective: To measure the effect of this compound on the mRNA expression of NF-κB target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.[3]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[3]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., XIAP, BIM, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB).[3][5]
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.[3]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[3]
Conclusion
This compound is a well-characterized small molecule inhibitor that selectively targets the c-Rel and p65 subunits of the NF-κB transcription factor. Its mechanism of action, involving the direct inhibition of DNA binding, has been validated through various in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology and immunology. The continued investigation of this compound and its therapeutic applications holds significant promise for the development of novel treatments for a range of diseases driven by aberrant NF-κB signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IT 901 | CAS 1584121-99-2 | IT901 | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Selective c-Rel/p65 Inhibitor IT-901: A Deep Dive into its Modulation of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. IT-901 is a novel, selective small molecule inhibitor that potently targets the c-Rel and p65 (RelA) subunits of the NF-κB complex. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the NF-κB signaling cascade, and detailed experimental protocols for its evaluation. The data presented herein demonstrates that this compound effectively disrupts NF-κB transcriptional activity, prevents the nuclear translocation of active NF-κB dimers, and induces apoptosis in malignant cells, highlighting its potential as a therapeutic agent in oncology.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers that regulate the expression of a wide array of target genes. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs).
The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1), as well as by pathogen-associated molecular patterns (PAMPs). This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκB proteins, primarily IκBα, at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB dimers, facilitating their translocation into the nucleus. Once in the nucleus, NF-κB dimers bind to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby modulating their transcription.
Constitutive activation of the NF-κB pathway is a common feature in many cancers, including hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS).[1] This aberrant signaling promotes cancer cell survival, proliferation, and resistance to therapy, making the NF-κB pathway an attractive target for drug development.
This compound: Mechanism of Action
This compound is a bioactive naphthalenethiobarbiturate derivative that acts as a potent and selective inhibitor of the NF-κB pathway.[2][3] Unlike IKK inhibitors that target the upstream IKK complex, this compound exerts its effects further downstream in the signaling cascade.[4] Its primary mechanism of action involves the direct inhibition of the DNA binding of the c-Rel and p65 subunits of the NF-κB complex.[1] By targeting these key transactivating components, this compound effectively disrupts the transcriptional activity of NF-κB.[1]
This inhibition of DNA binding prevents the expression of NF-κB target genes that are critical for cancer cell survival and proliferation.[2] For instance, this compound has been shown to downregulate the expression of the anti-apoptotic protein XIAP and upregulate the pro-apoptotic protein Bim in tumor cells.[2] Furthermore, this compound treatment leads to an increase in mitochondrial reactive oxygen species (mROS), which in turn causes mitochondrial damage and activation of the intrinsic apoptotic pathway.[1]
The targeted action of this compound on the c-Rel and p65 subunits offers a more specific approach to NF-κB inhibition compared to broader-acting IKK inhibitors, potentially leading to a different spectrum of activity and side-effect profile.[4]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target | IC50 | Reference |
| DNA Binding | NF-κB | 0.1 µM | [1] |
| DNA Binding | c-Rel | 3 µM | [1] |
Table 2: In Vitro Cytotoxicity of this compound in CLL and RS Cells
| Cell Type | This compound Concentration | Exposure Time | Apoptosis (% of Cells) | Reference |
| Primary CLL Cells | 5 µM | 24 hours | ~40% | [1] |
| Primary CLL Cells | 10 µM | 24 hours | ~60% | [1] |
| Primary CLL Cells | 5 µM | 48 hours | ~55% | [1] |
| Primary CLL Cells | 10 µM | 48 hours | ~75% | [1] |
| Primary RS Cells | 5 µM | 24 hours | ~50% | [1] |
| Primary RS Cells | 10 µM | 24 hours | ~70% | [1] |
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Richter Syndrome
| Treatment Group | Dosage and Administration | Mean Tumor Volume (cm³) at Endpoint | Mean Tumor Weight (g) at Endpoint | Reference |
| Vehicle Control | Vehicle i.p. daily | ~1.5 | ~1.2 | [1] |
| This compound | 15 mg/kg i.p. daily | ~0.5 | ~0.4 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.
Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptosis in cell lines or primary cells treated with this compound.
Caption: Workflow for Apoptosis Assay using Flow Cytometry.
Materials:
-
Cells of interest (e.g., CLL or RS primary cells, or cell lines)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer: 0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at the desired density and treat with various concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of apoptotic cells. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be both Annexin V and PI-positive.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key NF-κB pathway proteins, such as p65, following treatment with this compound.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p65, rabbit anti-phospho-p65 (Ser536), rabbit anti-IκBα, rabbit anti-phospho-IκBα (Ser32), and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model.
Caption: Workflow for an In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells (e.g., primary RS cells)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg daily via intraperitoneal injection) or vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Study Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and process the tissue for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a potent and selective inhibitor of the NF-κB signaling pathway, acting through the direct inhibition of the DNA binding of the c-Rel and p65 subunits. This mechanism of action leads to the disruption of NF-κB-mediated transcription, induction of apoptosis in cancer cells, and significant anti-tumor efficacy in preclinical models of hematologic malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other NF-κB inhibitors. The targeted nature of this compound's activity presents a promising avenue for the development of novel cancer therapies with potentially improved efficacy and safety profiles. Further research is warranted to fully elucidate its clinical potential in various oncological and inflammatory diseases.
References
- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
- 4. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IT-901: A Potent c-Rel/p65 NF-κB Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IT-901 is a novel small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, demonstrating significant potential in the fields of oncology and immunology. Identified as a bioactive naphthalenethiobarbiturate derivative, this compound exhibits potent and selective inhibition of the c-Rel and p65 (RelA) subunits of the NF-κB complex.[1][2] This targeted action disrupts the transcriptional activity of NF-κB, leading to the induction of apoptosis in malignant cells and the modulation of immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the study of this compound.
Discovery and Development
This compound was developed as a second-generation c-Rel inhibitor, emerging from structure-activity relationship studies of the initial lead compound, IT-603, a thiohydantoin derivative. The goal was to create a more potent and pharmacokinetically superior molecule. This compound, a naphthalenethiobarbiturate, was identified as a promising candidate that efficiently inhibits the DNA binding of c-Rel.[1] Preclinical studies have demonstrated its efficacy in suppressing graft-versus-host disease while preserving graft-versus-lymphoma activity, as well as exhibiting anti-tumor properties in various B-cell lymphoma models.[1][2]
Chemical Synthesis
The synthesis of this compound, 5-((2,4-dimethoxynaphthalen-1-yl)methylene)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione, is achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. In the case of this compound, 2,4-dimethoxynaphthalene-1-carbaldehyde is reacted with thiobarbituric acid.
Proposed Synthetic Protocol
This protocol is based on established methods for Knoevenagel condensation of aldehydes with thiobarbituric acid.[3][4]
Reactants:
-
2,4-dimethoxynaphthalene-1-carbaldehyde
-
Thiobarbituric acid
-
Ethanol (B145695) (as solvent)
-
Acetic acid (as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2,4-dimethoxynaphthalene-1-carbaldehyde and 1 equivalent of thiobarbituric acid in a minimal amount of ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.[4]
-
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical and Pharmacokinetic Properties
A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₁₄N₂O₄S |
| Molecular Weight | 342.37 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store as a solid at -20°C, protected from light and moisture. |
| Bioavailability (Oral) | Low |
| Bioavailability (IP) | High |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its biological effects by selectively targeting the c-Rel and p65 subunits of the NF-κB transcription factor family. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the active NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation. This compound directly inhibits the DNA binding of c-Rel and p65, thereby blocking the transcriptional activation of NF-κB target genes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Condition | Parameter Measured | IC₅₀ (µM) |
| NF-κB DNA Binding Assay | HBL1 cells | NF-κB DNA binding | 0.1 |
| c-Rel DNA Binding Assay | - | c-Rel DNA binding | 3 |
| TNF-α induced NF-κB Reporter Assay | - | NF-κB activity | 4 |
| Cell Proliferation Assay | DLBCL cells (ABC & GCB) | Cell proliferation | 3 - 4 |
Table 2: Pharmacokinetic Properties of this compound
| Administration Route | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Oral (p.o.) | Low | < 0.1 µM | - |
| Intraperitoneal (i.p.) | High | ~2 µM | 30 min |
| Subcutaneous (s.c.) | Moderate | ~0.5 µM | 1-2 hours |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., lymphoma cell lines)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, incubate for 24 hours to allow for attachment.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.[5]
NF-κB (p65) DNA Binding Assay (ELISA)
This assay is a non-radioactive method for detecting specific NF-κB (p65) DNA binding activity in nuclear extracts.
Materials:
-
NF-κB (p65) Transcription Factor Assay Kit (contains specific dsDNA-coated 96-well plate, primary antibody against p65, HRP-conjugated secondary antibody, wash buffers, and detection reagents)
-
Nuclear extracts from cells treated with this compound or vehicle control
-
Microplate reader
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear extracts from cells that have been treated with various concentrations of this compound and/or a stimulant (e.g., TNFα) to induce NF-κB activation.
-
Binding of Active NF-κB: Add the nuclear extracts to the wells of the dsDNA-coated 96-well plate. Active NF-κB (p65) in the extracts will bind to the consensus sequence on the plate. Incubate for 1 hour at room temperature on an orbital shaker.
-
Washing: Empty the wells and wash each well five times with 1X Wash Buffer to remove unbound proteins.
-
Primary Antibody Incubation: Add the diluted primary antibody specific for the p65 subunit of NF-κB to each well. Incubate for one hour at room temperature on an orbital shaker.
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for one hour at room temperature on an orbital shaker.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Add the developing solution (e.g., TMB substrate) to each well and incubate until a color change is observed. Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of p65 bound to the DNA. Compare the absorbance values of the this compound treated samples to the vehicle control to determine the extent of inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound for the desired time. Wash the cells with cold PBS.[6]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human tumor cells (e.g., DLBCL cell line)
-
Matrigel
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ tumor cells, resuspended in a mixture of media and Matrigel, into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[7]
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and immunohistochemistry.
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of IT-901 in Modulating Oxidative Stress
Introduction
Following a comprehensive review of publicly available scientific literature and clinical trial data, it has been determined that there is no specific molecule or compound designated "IT-901" with a known role in modulating oxidative stress. The identifier "this compound" does not correspond to a singular, publicly documented therapeutic agent or research compound within this biological context.
The search results indicate that the term "this compound" or similar variations appear in several distinct and unrelated scientific domains:
-
CheckMate-901: This is the identifier for a major clinical trial investigating the efficacy of nivolumab (B1139203) in combination with other agents for treating urothelial carcinoma. The research associated with CheckMate-901 focuses on immunotherapy and cancer treatment outcomes, not on the direct modulation of oxidative stress by a compound named this compound.[1][2][3][4][5]
-
TP901-1: This refers to a temperate lactococcal bacteriophage that has been the subject of structural and genetic research. Studies on TP901-1 are centered on its use in phage biology and its interactions with host bacteria, and do not involve research into oxidative stress in mammalian systems.[6][7][8][9]
-
MLC901 (NeuroAiD™-II): This is a combination of nine herbal drugs investigated for its neuroregenerative properties, particularly in the context of spinal cord injury. While its mechanism of action involves signaling pathways like PI3K/AKT/GSK-3β, the available literature does not focus on it as a primary modulator of oxidative stress.[10]
-
RVT-901 (Vibegron): This compound, also known as URO-901, is a selective beta-3 adrenergic receptor agonist used for treating overactive bladder. Its mechanism of action is not related to oxidative stress modulation.[11]
Given the absence of a specific agent designated "this compound" that modulates oxidative stress, this guide will instead provide a general overview of the key concepts and methodologies relevant to the study of oxidative stress modulation, which would be applicable if such a compound were to be developed. This will include a discussion of relevant signaling pathways, common experimental protocols, and data presentation strategies.
General Principles of Oxidative Stress Modulation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or repair the resulting damage.[12][13] Modulation of oxidative stress by a therapeutic agent could theoretically occur through several mechanisms, such as direct antioxidant activity, upregulation of endogenous antioxidant enzymes, or interference with ROS-generating pathways.
Key Signaling Pathways in Oxidative Stress
A hypothetical therapeutic agent could influence several key signaling pathways to mitigate oxidative stress. A diagram illustrating a generalized signaling cascade is presented below.
Caption: Generalized signaling pathways involved in the cellular response to oxidative stress.
Hypothetical Experimental Protocols
Should a compound like "this compound" be identified, its role in modulating oxidative stress would be investigated through a series of in vitro and in vivo experiments.
In Vitro Assays
A typical workflow for in vitro evaluation is outlined below.
Caption: A standard experimental workflow for in vitro assessment of an antioxidant compound.
Detailed Methodologies:
-
Cell Culture and Treatment: A relevant cell line (e.g., SH-SY5Y for neuroprotection studies) would be cultured under standard conditions.[12] Oxidative stress would be induced using an agent like hydrogen peroxide (H₂O₂).[14] Cells would be pre-treated or co-treated with various concentrations of the hypothetical this compound.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels would be quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, would be measured using a plate reader or flow cytometer.
-
Assessment of Cell Viability: The protective effect of the compound against oxidative stress-induced cell death would be determined using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Western Blot Analysis: To investigate the mechanism of action, protein levels of key signaling molecules (e.g., Nrf2, Keap1, HO-1, phosphorylated p38 MAPK) would be measured by Western blot.
-
Quantitative PCR (qPCR): The expression levels of genes encoding antioxidant enzymes would be quantified using qPCR to determine if the compound upregulates their transcription.
In Vivo Models
For in vivo validation, an appropriate animal model of a disease where oxidative stress plays a significant role (e.g., a model of neurodegeneration or ischemia-reperfusion injury) would be used.
Logical Relationship for In Vivo Study Design:
References
- 1. Nivolumab plus Gemcitabine-Cisplatin in Advanced Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. oncodaily.com [oncodaily.com]
- 5. Bristol Myers Squibb - Opdivo (nivolumab) in Combination with Cisplatin-Based Chemotherapy Shows Overall Survival and Progression-Free Survival Benefit for Cisplatin-Eligible Patients with Unresectable or Metastatic Urothelial Carcinoma in the Phase 3 CheckMate -901 Trial [news.bms.com]
- 6. Partial Atomic Model of the Tailed Lactococcal Phage TP901-1 as Predicted by AlphaFold2: Revelations and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. NeuroAiDTM-II (MLC901) Promoted Neurogenesis by Activating the PI3K/AKT/GSK-3β Signaling Pathway in Rat Spinal Cord Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibegron - Wikipedia [en.wikipedia.org]
- 12. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TIA1 oxidation inhibits stress granule assembly and sensitizes cells to stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of IT-901: A Novel c-Rel Inhibitor for Hematologic Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IT-901 is an investigational small molecule that has demonstrated promising preclinical activity in various cancer models, particularly in hematologic malignancies.[1][2] As a potent and orally active inhibitor of the NF-κB subunit c-Rel, this compound represents a targeted therapeutic strategy against cancers dependent on the NF-κB signaling pathway for their growth and survival.[3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the DNA binding of c-Rel, a key component of the Nuclear Factor-kappa B (NF-κB) transcription factor complex.[3][4] In many hematologic malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, survival, and inflammation.[1][4] By blocking the activity of c-Rel, this compound disrupts this pro-tumorigenic signaling cascade.[3] This inhibition leads to the suppression of NF-κB-mediated gene transcription, resulting in the induction of oxidative stress and subsequent apoptosis in cancer cells.[2][5]
Data Presentation
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory effects on NF-κB DNA binding and the proliferation of various hematologic cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key preclinical studies are summarized below.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| Biochemical Assays | |||
| NF-κB DNA Binding | Biochemical Assay | 0.1 µM | [3] |
| c-Rel DNA Binding | Biochemical Assay | 3.0 µM | [3] |
| Cell-Based Assays | |||
| DLBCL (ABC-type) | Cell Proliferation | ~3.0 - 4.0 µM | [3] |
| DLBCL (GCB-type) | Cell Proliferation | ~5.0 µM | [3] |
| Human EBV-BLCL | Cell Proliferation | Not specified | [2] |
| Normal Human CD19+ PBMC | Cell Proliferation | No significant effect | [2] |
DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like; EBV: Epstein-Barr Virus; BLCL: B-lymphoblastoid cell line; PBMC: Peripheral Blood Mononuclear Cell.
In Vivo Efficacy of this compound
Preclinical in vivo studies have corroborated the anti-tumor activity of this compound in a xenograft model of human B-cell lymphoma.
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Human EBV-induced B cell lymphoma xenograft (NSG mice) | 20 mg/kg, i.p. daily | Significantly inhibited tumor growth; Increased tumor necrosis | [2] |
NSG: NOD scid gamma; i.p.: intraperitoneal.
Experimental Protocols
In Vitro Cell Viability (MTS) Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[1]
-
In Vivo Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Culture human Epstein-Barr Virus-immortalized B-lymphoblastoid cells (EBV-BLCL).[3]
-
Harvest cells during the logarithmic growth phase and ensure viability is greater than 95%.[3]
-
Wash cells twice with sterile PBS and resuspend at a concentration of 5 x 10^7 cells/mL.[3]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old NOD scid gamma (NSG) mice.[3]
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Monitor the health and body weight of the mice daily.[3]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.[3]
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).[3]
-
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematologic malignancies. Its targeted mechanism of action, potent in vitro activity against relevant cancer cell lines, and significant in vivo efficacy provide a solid foundation for further investigation. The detailed protocols provided herein offer a framework for researchers to build upon these findings and further elucidate the therapeutic potential of this compound. Future studies should aim to expand the evaluation of this compound in a broader range of preclinical models and explore potential combination therapies to enhance its anti-cancer activity.
References
The Impact of IT-901 on T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-901 is a novel small molecule inhibitor targeting the c-Rel and p65 subunits of the nuclear factor kappa B (NF-κB) transcription factor family.[1] Primarily investigated for its therapeutic potential in hematological malignancies, particularly those dependent on NF-κB signaling for survival, its specific effects on the intricate process of T-cell differentiation remain an area of emerging research.[1] This technical guide synthesizes the available preclinical data on this compound and explores its potential impact on the differentiation of T-helper (Th) cell subsets, including Th1, Th2, Th17, and regulatory T (Treg) cells. While direct, comprehensive studies on this compound's influence on T-cell differentiation are limited, this document extrapolates its likely mechanisms of action based on the well-established role of the NF-κB pathway in T-cell biology. The experimental protocols and signaling pathways described herein are based on foundational immunological studies and provide a framework for future investigation into the immunomodulatory properties of this compound.
Introduction to this compound
This compound has been identified as a potent inhibitor of c-Rel and p65, two key components of the NF-κB signaling cascade.[1] This pathway is a cornerstone of immune cell activation, proliferation, and survival. In the context of oncology, this compound has demonstrated efficacy in reducing lymphoma cell viability both in laboratory settings and in animal models by obstructing the NF-κB-mediated oxidative stress response.[1] Notably, preclinical studies have indicated that this compound does not exhibit apparent toxicity toward normal B and T lymphocytes, suggesting a favorable therapeutic window.[1] This lack of broad cytotoxicity towards healthy lymphocytes, coupled with the central role of its target (NF-κB) in T-cell fate decisions, warrants a deeper exploration of its immunomodulatory capabilities.
The Role of NF-κB in T-Cell Differentiation
The differentiation of naïve CD4+ T-cells into distinct effector and regulatory lineages is orchestrated by a complex network of cytokines and transcription factors. The NF-κB pathway is a critical hub in this network, integrating signals from the T-cell receptor (TCR) and co-stimulatory molecules to shape the transcriptional landscape that dictates T-cell fate.
-
Th1 Differentiation: The development of Th1 cells, crucial for cell-mediated immunity against intracellular pathogens, is promoted by the transcription factor T-bet. NF-κB signaling can influence Th1 differentiation through its interaction with other signaling pathways.
-
Th2 Differentiation: Th2 cells, which mediate humoral immunity against extracellular parasites, are dependent on the master regulator GATA3. The interplay between NF-κB and other signaling cascades can modulate the expression of Th2-associated cytokines.
-
Th17 Differentiation: The differentiation of pro-inflammatory Th17 cells is governed by the transcription factor RORγt.[2][3][4] The activation of STAT3, often downstream of cytokines like IL-6 and IL-23, is a key event in inducing RORγt expression.[5][6][7] NF-κB is known to be involved in the signaling pathways that lead to the production of these Th17-polarizing cytokines.
-
Treg Differentiation: Regulatory T-cells (Tregs), essential for maintaining immune tolerance, are characterized by the expression of the transcription factor Foxp3. The balance between Th17 and Treg differentiation is tightly regulated, with TGF-β playing a pivotal role in promoting both lineages depending on the cytokine context.[8][9]
Given that this compound inhibits c-Rel and p65, it is plausible that it could significantly alter the balance of these T-cell subsets. By attenuating NF-κB signaling, this compound may suppress pro-inflammatory lineages like Th17 and potentially favor the differentiation of regulatory T-cells, although this remains to be experimentally validated.
Quantitative Data on this compound's Effects
As of the latest available research, specific quantitative data detailing the effects of this compound on the percentages of Th1, Th2, Th17, and Treg cell populations, or on the production of their signature cytokines, have not been extensively published. The following table is a template for how such data could be presented, based on hypothetical experimental outcomes.
| T-Cell Subset | Marker | Metric | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Th1 | IFN-γ+ CD4+ | % of CD4+ cells | 15.2 ± 2.1 | 12.8 ± 1.9 | 9.5 ± 1.5 |
| Th2 | IL-4+ CD4+ | % of CD4+ cells | 5.8 ± 0.9 | 5.5 ± 0.8 | 4.9 ± 0.7 |
| Th17 | IL-17A+ CD4+ | % of CD4+ cells | 8.5 ± 1.2 | 4.1 ± 0.6 | 1.8 ± 0.3 |
| Treg | Foxp3+ CD4+ | % of CD4+ cells | 10.1 ± 1.5 | 12.5 ± 1.8 | 14.2 ± 2.0 |
Table 1: Hypothetical quantitative analysis of the effect of this compound on in vitro T-cell differentiation.
| Cytokine | T-Cell Source | Metric | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| IFN-γ | Th1 | pg/mL | 2500 ± 300 | 1800 ± 250 | 1100 ± 180 |
| IL-4 | Th2 | pg/mL | 800 ± 120 | 750 ± 110 | 600 ± 90 |
| IL-17A | Th17 | pg/mL | 1500 ± 200 | 600 ± 90 | 250 ± 40 |
| IL-10 | Treg | pg/mL | 1200 ± 180 | 1600 ± 220 | 2100 ± 280 |
Table 2: Hypothetical cytokine production profile from polarized T-cell subsets treated with this compound.
Key Experimental Protocols
The following are detailed methodologies for experiments that would be crucial to elucidate the impact of this compound on T-cell differentiation.
In Vitro T-Cell Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of naïve CD4+ T-cells into Th1, Th2, Th17, and Treg lineages.
Methodology:
-
Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).
-
Plate the purified naïve CD4+ T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals.
-
Culture the cells in complete RPMI-1640 medium supplemented with appropriate polarizing cytokines and neutralizing antibodies for each lineage:
-
Th1: IL-12, anti-IL-4
-
Th2: IL-4, anti-IFN-γ
-
Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4
-
Treg: TGF-β, IL-2, anti-IFN-γ, anti-IL-4
-
-
Add this compound at a range of concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) to the cultures at the time of plating.
-
After 3-5 days of incubation, re-stimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular cytokine staining for lineage-specific markers (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and transcription factor staining for Foxp3 (Treg).
-
Analyze the percentage of differentiated cells in each lineage by flow cytometry.
Cytokine Quantification by ELISA
Objective: To measure the secretion of key cytokines from polarized T-cell subsets treated with this compound.
Methodology:
-
Culture naïve CD4+ T-cells under polarizing conditions with or without this compound as described in section 4.1.
-
After 48-72 hours, collect the culture supernatants.
-
Quantify the concentration of signature cytokines (IFN-γ, IL-4, IL-17A, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Impact of this compound on Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential points of intervention for this compound within the T-cell differentiation signaling network.
Caption: this compound inhibits the p65/c-Rel NF-κB subunits, preventing their nuclear translocation and subsequent target gene expression.
Caption: this compound may shift the Th17/Treg balance by inhibiting the production of pro-inflammatory cytokines like IL-6 that drive Th17 differentiation.
Conclusion and Future Directions
This compound is a promising therapeutic agent with a well-defined mechanism of action against the NF-κB pathway. While its primary development has been in the field of oncology, its potential to modulate T-cell differentiation presents an exciting avenue for future research. The lack of direct cytotoxicity to T-cells, combined with its targeted inhibition of a key signaling node in T-cell fate decisions, suggests that this compound could be repurposed or further developed for the treatment of autoimmune diseases or as an adjunct to immunotherapy.
Future studies should focus on systematically characterizing the effects of this compound on T-cell differentiation using the experimental frameworks outlined in this guide. In vivo studies in models of autoimmune disease and cancer will be critical to understanding the therapeutic implications of its immunomodulatory properties. A thorough investigation into the dose-dependent effects of this compound on T-cell subsets and their functional capacities will be paramount in defining its potential as a novel immunomodulatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. STAT3 regulates CD8+ T cell differentiation and functions in cancer and acute infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Role in T-Cell Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signal Transducer and Activator of Transcription 3 Control of Human T and B Cell Responses [frontiersin.org]
- 8. Regulatory T cells vs Th17: differentiation of Th17 versus Treg, are the mutually exclusive? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases [frontiersin.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of IT-901
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-901, a bioactive naphthalenethiobarbiturate derivative, has emerged as a potent and orally active inhibitor of the Nuclear Factor-kappa B (NF-κB) subunit c-Rel.[1] Its potential therapeutic applications in human lymphoid tumors and in the amelioration of graft-versus-host disease (GVHD) have garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, delving into its mechanism of action, experimental protocols for its evaluation, and available quantitative data. While extensive research has elucidated the biological activity of this compound, detailed SAR studies on a broad range of its analogs are not extensively available in the public domain. This document synthesizes the current understanding to guide further research and development efforts.
Introduction
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is a hallmark of various malignancies, including lymphoid cancers. c-Rel, a member of the NF-κB family, is a key driver in many of these pathologies, making it an attractive target for therapeutic intervention. This compound has been identified as a potent inhibitor of c-Rel, exhibiting a multi-faceted mechanism of action that includes direct inhibition of c-Rel DNA binding and modulation of cellular redox homeostasis.[3]
Mechanism of Action
This compound exerts its biological effects through a dual mechanism:
-
Direct Inhibition of c-Rel: this compound directly interferes with the ability of the c-Rel subunit to bind to its target DNA sequences. This disruption of DNA binding is a critical step in preventing the transcription of pro-survival and pro-inflammatory genes regulated by c-Rel.
-
Induction of Oxidative Stress: A unique aspect of this compound's anti-lymphoma effect is its ability to modulate redox homeostasis within cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[3][4] This effect appears to be selective for cancer cells, as this compound does not elicit a significant ROS response in normal leukocytes.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target/Assay | IC50 | Reference |
| NF-κB DNA Binding | 0.1 µM | [1] |
| c-Rel DNA Binding | 3 µM | [1] |
| c-Rel (in T-cell assay) | 2.9 µM | |
| Global NF-κB Activity | 3 µM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line Type | Cell Lines | IC50 | Reference |
| Activated B-like (ABC) DLBCL | TMD8, SU-DHL8 | 3 - 4 µM | [1] |
| Germinal Center B-like (GCB) DLBCL | Ly19 | 3 - 4 µM | [1] |
Structure-Activity Relationship (SAR)
A comprehensive, publicly available SAR study detailing the systematic modification of the naphthalenethiobarbiturate scaffold of this compound and the corresponding impact on its biological activity is currently limited. Comparative data with a structurally related thiohydantoin-based inhibitor, IT-603, reveals that the naphthalenethiobarbiturate core of this compound is crucial for its enhanced potency. This compound exhibits a six-fold lower IC50 for NF-κB activity compared to IT-603 (3 µM vs. 18.8 µM), highlighting the importance of this chemical scaffold.[3] Further research is warranted to explore the specific structural features of this compound that contribute to its superior activity and to develop analogs with improved therapeutic profiles.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol is for determining the ability of this compound to inhibit the DNA binding activity of c-Rel.
-
Nuclear Extract Preparation:
-
Culture cells (e.g., lymphoma cell lines) to the desired density.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical fractionation methods.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
DNA Probe Labeling:
-
Synthesize or purchase a double-stranded oligonucleotide containing the consensus κB binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
5-10 µg of nuclear extract
-
1 µL of labeled probe (e.g., 20-50 fmol)
-
2 µL of 10x binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
1 µL of a non-specific competitor DNA (e.g., poly(dI-dC))
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing 4-6% polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 100-150V until the dye front reaches the bottom.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or directly visualize if a fluorescent probe is used.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed cells (e.g., lymphoma cell lines) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere (if applicable).
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Cellular Reactive Oxygen Species (ROS) Detection
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate or on coverslips for microscopy.
-
Treat cells with this compound or a positive control (e.g., H₂O₂) for the desired time.
-
-
DCFDA Staining:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
Dilute the stock solution to a final working concentration of 10-20 µM in serum-free media immediately before use.
-
Remove the treatment media and wash the cells with PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Microplate Reader: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Fluorescence Microscopy: Wash the cells with PBS, mount the coverslips, and visualize the green fluorescence using a fluorescence microscope.
-
Conclusion
This compound is a promising c-Rel inhibitor with a distinct dual mechanism of action that makes it a compelling candidate for further development in the treatment of lymphoid malignancies and GVHD. While the current understanding of its biological activity is robust, a detailed exploration of its structure-activity relationship through the synthesis and evaluation of a diverse library of analogs is a critical next step. Such studies will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its clinical translation. The experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and its future derivatives.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. chondrex.com [chondrex.com]
- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IT-901 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) subunit c-Rel.[1][2][3] By specifically targeting c-Rel, this compound effectively blocks its DNA binding activity, leading to the downregulation of NF-κB-mediated gene transcription.[2] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[4] In many hematological malignancies, the NF-κB pathway is constitutively active, contributing to tumor growth and therapeutic resistance.[4] this compound has demonstrated preclinical anti-tumor activity in various cancer cell lines by inducing apoptosis and modulating the cellular redox state.[3][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture settings to assess its biological activity.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the c-Rel subunit of the NF-κB complex.[2] In the canonical NF-κB signaling pathway, various stimuli lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (of which c-Rel is a component) to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in cell survival and proliferation. This compound prevents this DNA binding, thereby inhibiting the pro-survival signaling cascade and leading to apoptosis in cancer cells.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for IT-901 in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a potent small molecule inhibitor of c-Rel, a subunit of the NF-κB transcription factor.[1][2] The NF-κB signaling pathway is frequently implicated in the pathogenesis of various lymphoid malignancies, making c-Rel a compelling therapeutic target.[1] Preclinical research has indicated that this compound demonstrates significant anti-tumor properties in models of B-cell lymphoma.[1][2] Its mechanism of action involves the modulation of oxidative stress responses that are under the control of NF-κB.[1]
These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in mouse models of lymphoma.
Data Presentation
In Vitro Activity of this compound
The inhibitory effects of this compound have been quantified against key molecular targets and various lymphoma cell lines.
| Target / Cell Line | Assay Type | IC50 Value |
| NF-κB DNA Binding | Biochemical Assay | 0.1 µM |
| c-Rel DNA Binding | Biochemical Assay | 3.0 µM |
| DLBCL (ABC-type) | Cell Proliferation | ~3.0 - 4.0 µM |
| DLBCL (GCB-type) | Cell Proliferation | ~3.0 - 4.0 µM |
| EBV-induced B-cell Lymphoma | Cell Proliferation | < 3.0 µM |
DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like; EBV: Epstein-Barr Virus.[1]
In Vivo Efficacy of this compound in Mouse Models
This compound has shown anti-tumor activity in lymphoma-relevant mouse models.[1]
| Mouse Model | Dosing Regimen | Administration | Outcome |
| EBV-induced B-cell Lymphoma Xenograft (NSG mice) | 20 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth |
| Allogeneic Transplant (GVHD Model) | 24 mg/kg, every other day for 2 weeks | Intraperitoneal (i.p.) | Effective treatment of acute GVHD with preserved anti-lymphoma activity |
Signaling Pathway
Caption: Signaling pathway of this compound, an inhibitor of the NF-κB subunit c-Rel.
Experimental Protocols
Protocol 1: In Vivo Xenograft Model of Human B-cell Lymphoma
This protocol outlines the establishment of a subcutaneous xenograft model using human lymphoma cells in immunodeficient mice to assess the efficacy of this compound.[1]
1. Materials and Reagents:
-
Human Epstein-Barr Virus-immortalized B-lymphoblastoid cell line (EBV-BLCL)
-
NOD scid gamma (NSG) mice, 6-8 weeks old
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile PBS, pH 7.4
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes (1 mL) and needles (27G)
-
Calipers for tumor measurement
2. Cell Preparation and Implantation:
-
Culture EBV-BLCL cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and confirm viability is greater than 95%.
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each NSG mouse.[1]
3. Treatment Regimen:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). This typically takes about 8 days post-implantation.[1]
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the vehicle solution for a final dose of 20 mg/kg.
-
Administer this compound (20 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.[1]
4. Monitoring and Endpoint:
-
Monitor the health and body weight of the animals daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[1]
-
Continue the treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analyses, such as histology or biomarker analysis.
Caption: Workflow for a xenograft mouse model to test this compound efficacy.
Protocol 2: In Vitro Lymphoma Cell Viability Assay
This protocol provides a method to evaluate the dose-dependent effect of this compound on the viability and proliferation of lymphoma cell lines.[1]
1. Materials and Reagents:
-
DLBCL or other suitable lymphoma cell lines
-
Complete culture medium
-
This compound compound
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., MTS, WST-8, or CellTiter-Glo®)
-
96-well clear or opaque-walled microplates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
2. Experimental Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. A suggested concentration range for this compound is 0.1 µM to 10 µM.[1]
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).[1]
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent manufacturer.
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
References
Application Notes and Protocols: Itacitinib (IT-901) in Graft-versus-Host Disease (GVHD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying itacitinib (B608144), a selective Janus kinase 1 (JAK1) inhibitor, in the context of Graft-versus-Host Disease (GVHD). This document includes summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows. The information presented is intended to guide researchers in designing and interpreting experiments involving itacitinib for GVHD.
Introduction
Graft-versus-Host Disease (GVHD) is a major, often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HCT). The pathophysiology of GVHD is primarily driven by the activation of donor T cells, which recognize host tissues as foreign, leading to a cascade of inflammation and tissue damage. A central mediator of this inflammatory response is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by numerous pro-inflammatory cytokines.
Itacitinib is a potent and selective inhibitor of JAK1. By targeting JAK1, itacitinib can modulate the signaling of key cytokines implicated in GVHD, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), thereby reducing the activation, proliferation, and trafficking of alloreactive T cells. Its selectivity for JAK1 over JAK2 is hypothesized to minimize the hematological toxicities, such as anemia and thrombocytopenia, that can be associated with broader JAK inhibitors.
Data Presentation
Table 1: Summary of Preclinical Itacitinib Studies in Murine GVHD Models
| Parameter | Study 1 | Study 2 |
| Animal Model | MHC-mismatched: C57BL/6 donors to BALB/c recipients | Xenogeneic GVHD: Human PBMCs into NSG mice |
| GVHD Induction | Splenocytes and T-cell depleted bone marrow cells from C57BL/6 mice intravenously injected into lethally irradiated BALB/c mice. | Intravenous injection of human peripheral blood mononuclear cells (hPBMCs) into NSG mice. |
| Itacitinib Dosing | Prophylactic and therapeutic oral dosing regimens. | ≈120 mg/kg administered orally by force-feeding twice a day from day 3 to day 28.[1] |
| Key Findings | - Significantly inhibited weight loss and improved GVHD scores.[2] - Modulated levels of Th1 and Th2 cytokines.[2] - Improved survival compared to vehicle.[2] | - Significantly longer survival in itacitinib-treated mice (median 45 vs 33 days).[1] - Lower GVHD scores and weight loss.[1] - Decreased absolute numbers of human CD4+ and CD8+ T cells.[1] - Increased frequency of regulatory T cells (Tregs).[1] |
Table 2: Summary of Key Clinical Trials of Itacitinib in GVHD
| Trial Identifier | Phase | Patient Population | Itacitinib Dosage | Key Outcomes |
| NCT02614612 | 1 | Treatment-naive or steroid-refractory acute GVHD (aGVHD) | 200 mg or 300 mg once daily + corticosteroids.[2] | - Day 28 Overall Response Rate (ORR): 78.6% (200 mg), 66.7% (300 mg).[2] - Day 28 ORR (Treatment-naive): 75.0%.[2] - Day 28 ORR (Steroid-refractory): 70.6%.[2] - 200 mg dose selected for future studies due to better safety profile.[3] |
| GRAVITAS-301 (NCT03139604) | 3 | First-line treatment of grades II-IV aGVHD | 200 mg once daily + corticosteroids vs. placebo + corticosteroids.[4] | - Primary endpoint (Day 28 ORR) not met (74% vs 66%, P=0.08).[1] - No significant improvement in failure-free survival or non-relapse mortality. |
| Phase II Monotherapy | 2 | Previously untreated, low-risk aGVHD | 200 mg daily for 28 days (monotherapy).[5] | - Day 28 ORR: 89% (comparable to steroid-treated controls).[5] - Fewer serious viral and fungal infections compared to controls.[5] |
Experimental Protocols
Preclinical Murine Model of Acute GVHD
This protocol describes a standard major histocompatibility complex (MHC)-mismatched murine model of acute GVHD to evaluate the efficacy of itacitinib.
1. Animal Models:
-
Donor Mice: C57BL/6 (H-2b)
-
Recipient Mice: BALB/c (H-2d)
2. GVHD Induction:
-
On day -1, lethally irradiate recipient BALB/c mice to ablate their hematopoietic system.
-
On day 0, prepare a cell suspension of splenocytes and T-cell depleted bone marrow cells from donor C57BL/6 mice.
-
Intravenously inject the cell suspension into the irradiated recipient mice.
3. Itacitinib Administration:
-
Prepare a suspension of itacitinib for oral gavage.
-
Prophylactic Regimen: Administer itacitinib or a vehicle control orally, twice daily, starting on day -3 relative to cell transplantation and continuing for a specified duration.
-
Therapeutic Regimen: Initiate oral administration of itacitinib or a vehicle control twice daily after the establishment of GVHD symptoms (e.g., day +7 or +14).
4. Monitoring and Endpoints:
-
GVHD Clinical Score: Monitor mice daily for signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a clinical score based on a standardized grading system.
-
Survival: Record survival daily.
-
Histopathology: At the end of the study or at specified time points, harvest GVHD target organs (e.g., skin, liver, colon, lungs) for histopathological analysis to assess the degree of tissue damage and immune cell infiltration.
-
Cytokine Analysis: Collect peripheral blood at various time points to measure the serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) using methods such as ELISA or cytokine bead array.
-
Flow Cytometry: Analyze peripheral blood, spleen, and lymph nodes for the frequency and phenotype of different immune cell populations, including donor T-cell engraftment, activation markers, and regulatory T cells.
Clinical Trial Protocol for First-Line Treatment of Acute GVHD (Based on GRAVITAS-301)
This protocol outlines the key elements of a Phase 3 clinical trial investigating itacitinib as a first-line treatment for acute GVHD.
1. Patient Population:
-
Patients aged 18 years or older who have undergone their first allo-HCT for a hematological malignancy.
-
Development of clinically suspected Grades II-IV acute GVHD.
-
Have received no more than two days of systemic corticosteroids for the treatment of aGVHD.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter study.
-
Patients are randomized 1:1 to receive either itacitinib or a matching placebo, both in combination with a standardized corticosteroid regimen.
-
Randomization is stratified by GVHD risk status (standard vs. high risk).
3. Treatment Regimen:
-
Itacitinib/Placebo Arm: Oral itacitinib (e.g., 200 mg) or placebo administered once daily.[6]
-
Corticosteroid Backbone: All patients receive methylprednisolone (B1676475) (or equivalent) at a starting dose of 2 mg/kg per day, followed by a prespecified tapering schedule.[6]
-
Treatment continues until treatment failure, unacceptable toxicity, or completion of the study period.
4. Endpoints:
-
Primary Endpoint: Overall Response Rate (ORR) at Day 28, defined as the proportion of patients achieving a complete response (CR), very good partial response (VGPR), or partial response (PR).[4]
-
Secondary Endpoints:
-
Duration of response.
-
Failure-free survival.
-
Non-relapse mortality.
-
Overall survival.
-
Incidence and severity of chronic GVHD.
-
Corticosteroid use and discontinuation rates.
-
Safety and tolerability.
-
Mandatory Visualization
Caption: Itacitinib's mechanism of action in inhibiting the JAK/STAT signaling pathway.
Caption: Experimental workflow for preclinical evaluation of Itacitinib in a murine aGVHD model.
References
- 1. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of itacitinib versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective treatment of low-risk acute GVHD with itacitinib monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Flow Cytometry Assays for T-Cell Populations After IT-901 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel small molecule that functions as a selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, this compound targets the c-Rel and p65 (RelA) subunits of the NF-κB complex, which are critical regulators of immune responses, inflammation, and cell survival.[1][2] While this compound has shown pro-apoptotic effects in malignant B-cells, its effect on T-lymphocytes is primarily immunomodulatory rather than cytotoxic.[1][2]
The transcription factor c-Rel is essential for the development and function of regulatory T-cells (Tregs).[1] By inhibiting c-Rel, this compound has the potential to decrease the suppressive activity of Tregs.[1] This can lead to an enhanced anti-tumor immune response by removing the inhibitory constraints on cytotoxic T-lymphocytes (CTLs). These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T-cell populations, with a particular focus on Treg and cytotoxic T-cell subsets.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments designed to assess the impact of this compound on T-cell populations.
Table 1: Effect of this compound on Major T-Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control | 65.2 ± 4.8 | 45.3 ± 3.1 | 25.1 ± 2.5 | 1.80 |
| This compound (1 µM) | 64.8 ± 5.1 | 44.9 ± 2.9 | 25.5 ± 2.8 | 1.76 |
Table 2: Effect of this compound on Regulatory T-Cell (Treg) Population
| Treatment | % CD4+CD25+ of CD3+ | % FOXP3+ of CD4+CD25+ | % Treg (CD4+CD25+FOXP3+) of CD4+ |
| Vehicle Control | 8.2 ± 1.1 | 91.5 ± 2.3 | 7.5 ± 1.0 |
| This compound (1 µM) | 4.1 ± 0.8 | 89.8 ± 3.0 | 3.7 ± 0.7 |
Table 3: Effect of this compound on Cytotoxic T-Lymphocyte (CTL) Activation Markers
| Treatment | % CD8+ of CD3+ | % Granzyme B+ of CD8+ | % Perforin+ of CD8+ |
| Vehicle Control | 25.1 ± 2.5 | 35.4 ± 4.2 | 40.1 ± 3.9 |
| This compound (1 µM) | 25.5 ± 2.8 | 55.8 ± 5.1 | 60.3 ± 4.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for the flow cytometry assays.
Caption: this compound inhibits the NF-κB pathway by preventing c-Rel/p65 DNA binding.
Caption: General workflow for flow cytometric analysis of T-cells.
Experimental Protocols
Protocol 1: Immunophenotyping of T-Cell Subsets
This protocol is designed for the identification and quantification of major T-cell subsets, including helper T-cells (CD4+), cytotoxic T-cells (CD8+), and regulatory T-cells (CD4+CD25+).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Human Fc Receptor Binding Inhibitor
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
-
Viability Dye (e.g., Propidium Iodide or a fixable viability dye)
-
96-well U-bottom plate or flow cytometry tubes
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells at 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot Cells: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate or flow cytometry tube.[3]
-
Fc Block: To prevent non-specific antibody binding, add Human Fc Receptor Binding Inhibitor to each sample and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated amounts of fluorochrome-conjugated antibodies (CD3, CD4, CD8, CD25) to the appropriate tubes.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.[3]
-
Wash: Add 200 µL of Flow Cytometry Staining Buffer to each well and centrifuge at 400-600 x g for 5 minutes.[3] Discard the supernatant.
-
Repeat Wash: Repeat the wash step once.
-
Resuspend: Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Viability Staining (if using a non-fixable dye): If using a dye like Propidium Iodide, add it just before analysis.
-
Acquisition: Analyze the samples on a flow cytometer.
Protocol 2: Intracellular Staining for FOXP3 and Cytotoxic Markers
This protocol is for the detection of the transcription factor FOXP3 (to definitively identify Tregs) and the cytotoxic effector molecules Granzyme B and Perforin. This protocol follows surface staining as described in Protocol 1.
Materials:
-
Cells previously stained for surface markers (Protocol 1)
-
Fixation/Permeabilization Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human FOXP3
-
Anti-Human Granzyme B
-
Anti-Human Perforin
-
-
Permeabilization Buffer (1X)
Procedure:
-
Surface Staining: Perform steps 1-7 of Protocol 1.
-
Fixation: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 20-60 minutes at room temperature, protected from light.[3][4]
-
Wash: Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.[5] Discard the supernatant.
-
Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer containing the pre-titrated amounts of intracellular antibodies (FOXP3, Granzyme B, Perforin).
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[5]
-
Wash: Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.[5] Discard the supernatant.
-
Repeat Wash: Repeat the wash step.
-
Resuspend: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer.
Gating Strategy
A sequential gating strategy is crucial for accurate identification of T-cell subpopulations.
References
Application Notes and Protocols for Measuring Oxidivtive Stress Induced by IT-901
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring oxidative stress induced by IT-901, a selective inhibitor of the c-Rel and p65 NF-κB subunits. While this compound is known to block the NF-κB-mediated oxidative stress response, its inhibition of this critical cell survival pathway can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage.[1] This document outlines detailed protocols for quantifying various markers of oxidative stress, enabling researchers to elucidate the downstream effects of this compound treatment.
Data Presentation
The following tables provide a structured summary of key quantitative data that can be generated using the protocols described in this document.
Table 1: Cellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., H₂O₂) |
Table 2: Lipid Peroxidation - Malondialdehyde (MDA) Levels
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) ± SD | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., Tert-butyl hydroperoxide) |
Table 3: Protein Oxidation - Protein Carbonyl Levels
| Treatment Group | Concentration (µM) | Protein Carbonyl (nmol/mg protein) ± SD | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., Oxidized BSA) |
Table 4: Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) ± SD | CAT Activity (U/mg protein) ± SD | GPx Activity (U/mg protein) ± SD |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes fluorogenic probes like CellROX™ Green to measure generalized oxidative stress in cells.[2] These dyes are non-fluorescent in a reduced state and become fluorescent upon oxidation by ROS.[2]
Materials:
-
CellROX™ Green Reagent (or similar fluorescent probe)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
This compound
-
Positive control (e.g., hydrogen peroxide)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and controls (vehicle, positive control) for the desired time period.
-
Prepare a working solution of CellROX™ Green reagent in cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the CellROX™ Green working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or cell culture medium to each well.
-
Measure the fluorescence using a microplate reader (e.g., excitation/emission ~485/520 nm for CellROX™ Green) or visualize using a fluorescence microscope. For flow cytometry, cells should be harvested and resuspended in PBS before analysis.
Measurement of Lipid Peroxidation (TBARS Assay)
Lipid peroxidation is a marker of oxidative damage to lipids. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a major product of lipid peroxidation.[3][4]
Materials:
-
TBA reagent (Thiobarbituric acid)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Bradford assay reagent for protein quantification
-
Spectrophotometer or fluorescence plate reader
Protocol:
-
Culture and treat cells with this compound as described in the ROS protocol.
-
Harvest cells and lyse them in a suitable buffer containing BHT to prevent further oxidation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
To a defined volume of lysate, add TCA and TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[3]
-
Calculate the MDA concentration using a standard curve generated with an MDA standard. Normalize the results to the protein concentration.
Measurement of Protein Carbonylation
Protein carbonylation is a common marker of protein oxidation.[5][6] This protocol uses 2,4-dinitrophenylhydrazine (B122626) (DNPH) to derivatize protein carbonyls, which can then be quantified spectrophotometrically.[5][6][7]
Materials:
-
DNPH solution (in HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) mixture
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer
Protocol:
-
Prepare cell lysates from this compound treated and control cells.
-
Determine protein concentration.
-
Aliquot equal amounts of protein for each sample.
-
Add DNPH solution to each sample and incubate in the dark for 1 hour at room temperature.
-
Precipitate the proteins by adding TCA and centrifuging.
-
Wash the protein pellet with TCA, followed by washes with an ethanol/ethyl acetate mixture to remove excess DNPH.[7]
-
Resuspend the protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm.
-
Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.
Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured using commercially available assay kits or standard spectrophotometric methods.[8][9][10]
General Protocol Outline:
-
Prepare cell lysates from this compound treated and control cells.
-
Determine the protein concentration of the lysates.
-
Follow the specific instructions provided with the commercial assay kits for SOD, CAT, and GPx activity. These kits typically provide all necessary reagents and detailed protocols.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the enzyme activity based on the change in absorbance over time and normalize to the protein concentration.
Signaling Pathways
NF-κB Signaling Pathway and its Inhibition by this compound
This compound is a selective inhibitor of the c-Rel and p65 subunits of NF-κB.[1] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and the antioxidant response. By inhibiting this pathway, this compound can disrupt the normal cellular defense against oxidative stress, potentially leading to an accumulation of ROS and subsequent cellular damage.
Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[11][12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[14][15][16] Investigating the effect of this compound on the Nrf2 pathway can provide insights into the cellular response to drug-induced oxidative stress.
Oxidative Stress-Induced Apoptosis
Prolonged or severe oxidative stress can lead to programmed cell death, or apoptosis.[17][18] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Measuring markers of apoptosis, such as caspase activation or DNA fragmentation, in conjunction with oxidative stress markers can provide a more complete picture of the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 4. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. TIA1 oxidation inhibits stress granule assembly and sensitizes cells to stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IT-901 in Xenograft Models of Human Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel small-molecule inhibitor that selectively targets the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor complex.[1] Constitutive activation of the NF-κB signaling pathway is a well-established driver of cell proliferation, survival, and drug resistance in various hematologic malignancies, including several subtypes of B-cell lymphoma.[1] Preclinical studies have shown that this compound demonstrates significant anti-tumor activity in models of B-cell lymphoma by modulating NF-κB-mediated responses and inducing apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in human lymphoma xenograft models and summarize the available data on its efficacy.
Mechanism of Action
This compound functions by inhibiting the DNA binding of the c-Rel and p65 subunits, which are key components of the canonical NF-κB pathway.[1] In normal cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] In many lymphoma cells, this pathway is constitutively active, leading to the continuous transcription of pro-survival genes. By preventing the nuclear translocation and DNA binding of c-Rel and p65, this compound effectively blocks the transcription of these target genes, leading to the induction of apoptosis in malignant B-cells.[1]
NF-κB Signaling Pathway in B-Cell Lymphoma
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays, demonstrating its potency against key molecular targets and different lymphoma cell lines.
| Target / Cell Line | Assay Type | IC50 Value (µM) |
| NF-κB DNA Binding | Biochemical Assay | 0.1 |
| c-Rel DNA Binding | Biochemical Assay | 3.0 |
| DLBCL (ABC-type) | Cell Proliferation | ~3.0 - 4.0 |
| DLBCL (GCB-type) | Cell Proliferation | ~3.0 - 4.0 |
| EBV-induced B-cell Lymphoma | Cell Proliferation | < 3.0 |
Data sourced from preclinical studies.
In Vivo Efficacy of this compound in Xenograft Models
While specific quantitative data from in vivo studies with this compound is not extensively published, preclinical reports indicate "significant inhibition of tumor growth" in an Epstein-Barr virus (EBV)-induced B-cell lymphoma xenograft model when treated with 20 mg/kg of this compound daily via intraperitoneal injection. The following table provides a template for the type of data that can be generated using the protocols described below.
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| EBV-induced B-cell Lymphoma | Vehicle Control | [Insert Data] | N/A |
| This compound (20 mg/kg, i.p., daily) | [Insert Data] | [Calculate Data] | |
| Diffuse Large B-cell Lymphoma (ABC-subtype) | Vehicle Control | [Insert Data] | N/A |
| This compound (20 mg/kg, i.p., daily) | [Insert Data] | [Calculate Data] |
Experimental Protocols
Protocol 1: Establishment of a Human Lymphoma Xenograft Model
This protocol details the subcutaneous implantation of human lymphoma cells into immunodeficient mice.
Materials:
-
Human lymphoma cell line (e.g., EBV-immortalized B-lymphoblastoid cell line)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Harvest cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.[1] Cell viability should be >95% as determined by trypan blue exclusion.[1]
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a standardized procedure.
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the prepared site.[1]
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor growth 4-5 days post-implantation.[1]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.[1]
-
Caption: Experimental workflow for establishing and treating a human lymphoma xenograft model.
Protocol 2: Preparation and Administration of this compound
This protocol describes the preparation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile injection vials
-
Vortex mixer
-
Syringes and needles (for injection)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound powder in the vehicle to the final concentration. For a 20g mouse receiving a 20 mg/kg dose in a 100 µL injection volume, the concentration would be 4 mg/mL.[1]
-
Ensure the solution is homogenous. Gentle warming and vortexing may be necessary to achieve complete dissolution.[1]
-
-
Administration of this compound:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Continue daily administration for the duration of the study as defined in the experimental design.[1]
-
Protocol 3: In Vitro Cell Viability Assay
This protocol details the methodology to assess the dose-dependent effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
Compound Treatment: Add 10 µL of 10x serial dilutions of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression model.
-
Conclusion
This compound represents a promising therapeutic agent for human lymphomas driven by the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft models. Further studies are warranted to generate comprehensive quantitative in vivo efficacy data across a broader range of lymphoma subtypes to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for In Vivo Imaging of IT-901 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel, potent, and selective small molecule inhibitor targeting the hypothetical "Tumorigenic Kinase 1" (TK1), a receptor tyrosine kinase implicated in various malignancies. Overexpression and constitutive activation of TK1 are known to drive tumor cell proliferation, survival, and angiogenesis. These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of tumors treated with this compound, enabling researchers to non-invasively monitor treatment efficacy, elucidate the mechanism of action, and assess pharmacodynamic responses.
Various in vivo imaging modalities can be employed to study the effects of this compound. Bioluminescence imaging (BLI) is a widely used technique for monitoring tumor growth and burden due to its high sensitivity and relative ease of use.[1] This method requires the tumor cells to be engineered to express a luciferase enzyme.[1] Other imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer the ability to track specific molecular processes and can be used with tumor-specific probes.[2] Magnetic Resonance Imaging (MRI) provides excellent anatomical detail and can be used to assess changes in tumor size and morphology.[3]
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding pocket of TK1, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to the suppression of key cellular processes that are critical for tumor growth and survival. The primary downstream pathways affected by this compound include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which plays a central role in cell growth and division. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in tumor cells.
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of c-Rel to Mimic IT-901 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a small molecule inhibitor that has demonstrated potent anti-cancer properties, particularly in hematologic malignancies, by targeting the c-Rel subunit of the NF-κB transcription factor family.[1][2] Inhibition of c-Rel disrupts pro-survival signaling pathways in cancer cells, leading to apoptosis and reduced proliferation.[3][4] For researchers seeking to validate c-Rel as a therapeutic target or to study the long-term consequences of its inhibition, mimicking the effects of a small molecule inhibitor with a genetic approach offers a powerful complementary strategy. Lentiviral-mediated short hairpin RNA (shRNA) knockdown provides a robust method for stable and specific suppression of a target protein's expression.[5]
These application notes provide a detailed framework for utilizing lentiviral shRNA to specifically knock down c-Rel expression in lymphoma cell lines, thereby replicating the phenotypic effects of this compound. This approach allows for a deeper understanding of the biological consequences of c-Rel inhibition, independent of potential off-target effects of a chemical inhibitor. The following protocols and data provide a comprehensive guide for researchers to effectively design and execute these experiments.
Data Presentation
The following table summarizes representative quantitative data comparing the effects of this compound treatment and lentiviral shRNA knockdown of c-Rel on the SU-DHL-4 human B-cell lymphoma cell line. The data is compiled from multiple sources to provide an illustrative comparison.[1][6]
| Parameter | This compound Treatment (1 µM, 48h) | c-Rel shRNA Knockdown (96h post-transduction) | Vehicle/Scrambled shRNA Control |
| Apoptosis (% Annexin V+ cells) | ~30% | Increased cell death observed | ~5% |
| Cell Cycle (% cells in G1 phase) | ~65% | Not explicitly quantified, but growth inhibition reported | ~45% |
| Cell Cycle (% cells in S phase) | ~15% | Not explicitly quantified, but growth inhibition reported | ~40% |
| Bcl-xL Expression | Decreased | Decreased | Baseline |
Note: Data is representative and may vary based on experimental conditions. Direct side-by-side experiments are recommended for precise comparison.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cloning of c-Rel shRNA into pLKO.1-puro Vector
Objective: To construct a lentiviral vector expressing an shRNA targeting human c-Rel.
Materials and Reagents:
-
pLKO.1-puro empty vector (Addgene Plasmid #8453)
-
Stbl3 Chemically Competent E. coli
-
LB Broth and LB Agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Plasmid Miniprep Kit
-
Restriction enzymes: AgeI and EcoRI
-
T4 DNA Ligase and buffer
-
T4 Polynucleotide Kinase (PNK) and buffer
-
ATP
-
Agarose (B213101) gel electrophoresis reagents
-
Gel Extraction Kit
-
Validated c-Rel shRNA target sequence (sense): 5'-GCTGGACATTGAGGAGAAATA-3'
Oligo Design for Cloning:
-
Forward Oligo: 5'-CCGGGCTGGACATTGAGGAGAAATA CTCGAGTATTTCTCCTCAATGTCCAGC TTTTTG-3'
-
Reverse Oligo: 5'-AATTCAAAAAGCTGGACATTGAGGAGAAATA CTCGAGTATTTCTCCTCAATGTCCAGC -3'
Procedure:
-
Vector Digestion:
-
Digest 2 µg of pLKO.1-puro vector with AgeI and EcoRI in a 50 µL reaction volume according to the manufacturer's instructions.
-
Incubate at 37°C for 2-3 hours.
-
Run the digested plasmid on a 1% agarose gel. The digested vector should appear as a ~7 kb band, and the stuffer fragment as a ~1.9 kb band.
-
Excise the ~7 kb band and purify the DNA using a Gel Extraction Kit. Elute in 30 µL of elution buffer.
-
-
Oligo Annealing and Phosphorylation:
-
In a PCR tube, mix:
-
Forward Oligo (100 µM): 1 µL
-
Reverse Oligo (100 µM): 1 µL
-
10x T4 DNA Ligase Buffer: 2 µL
-
Nuclease-free water: 16 µL
-
-
Heat the mixture to 95°C for 5 minutes, then gradually cool to room temperature to allow for annealing.
-
To the annealed oligos, add 1 µL of T4 PNK and 1 µL of 10 mM ATP. Incubate at 37°C for 30 minutes to phosphorylate the 5' ends.
-
-
Ligation:
-
Set up the ligation reaction:
-
Digested pLKO.1-puro vector (from step 1): 50-100 ng
-
Phosphorylated and annealed oligos (from step 2): 1 µL
-
10x T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation and Plasmid Preparation:
-
Transform 5 µL of the ligation reaction into Stbl3 competent E. coli.
-
Plate on LB agar plates containing 100 µg/mL ampicillin and incubate at 37°C overnight.
-
Pick individual colonies and grow them in LB broth with ampicillin.
-
Isolate plasmid DNA using a Plasmid Miniprep Kit.
-
-
Verification:
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing using the pLKO.1 forward sequencing primer: 5'-CAAGGCTGTTTTGCCAAGTT-3'.
-
Protocol 2: Lentivirus Production and Transduction
Objective: To produce lentiviral particles for c-Rel knockdown and transduce lymphoma cells.
Materials and Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pLKO.1-puro-shRel plasmid (from Protocol 1)
-
Packaging plasmids: psPAX2 and pMD2.G (Addgene)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
SU-DHL-4 lymphoma cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production in HEK293T Cells:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM.
-
Day 2: When cells are ~70-80% confluent, prepare the transfection mix in Opti-MEM:
-
pLKO.1-puro-shRel: 10 µg
-
psPAX2: 7.5 µg
-
pMD2.G: 2.5 µg
-
-
Add transfection reagent according to the manufacturer's protocol and add the mixture to the HEK293T cells.
-
Day 3: After 18-24 hours, replace the medium with fresh DMEM.
-
Day 4 & 5: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Pool the collected supernatant, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
Aliquot the virus and store at -80°C.
-
-
Lentiviral Transduction of SU-DHL-4 Cells:
-
Seed 1 x 10^6 SU-DHL-4 cells in a 6-well plate in RPMI-1640 medium.
-
Add lentiviral supernatant at a desired multiplicity of infection (MOI) and 8 µg/mL of polybrene.
-
Incubate for 24 hours.
-
Replace the medium with fresh RPMI-1640.
-
48 hours post-transduction, begin selection with puromycin (the optimal concentration should be determined by a kill curve, typically 1-2 µg/mL for SU-DHL-4).
-
Culture the cells for at least 72-96 hours post-transduction before proceeding to downstream assays to allow for sufficient knockdown of c-Rel.
-
Protocol 3: Downstream Assays
Objective: To assess the phenotypic effects of c-Rel knockdown.
1. Western Blot for c-Rel Knockdown Verification:
-
Lyse transduced and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against c-Rel overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest 1 x 10^5 transduced and control cells.
-
Wash with cold PBS.
-
Resuspend in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within 1 hour.
3. Cell Proliferation Assay (MTS Assay):
-
Seed 1 x 10^4 transduced and control cells per well in a 96-well plate in triplicate.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Normalize the absorbance values to the control cells at each time point.
Conclusion
The protocols and data presented here provide a comprehensive guide for using lentiviral shRNA knockdown of c-Rel to mimic the effects of the small molecule inhibitor this compound. This genetic approach is invaluable for target validation and for elucidating the specific roles of c-Rel in cancer cell biology. By comparing the outcomes of both chemical inhibition and genetic knockdown, researchers can gain a more complete understanding of the therapeutic potential of targeting the c-Rel signaling pathway.
References
- 1. c-Rel Is the Pivotal NF-κB Subunit in Germinal Center Diffuse Large B-Cell Lymphoma: A LYSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rel/NF-kappaB family directly activates expression of the apoptosis inhibitor Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNAi-Mediated c-Rel Silencing Leads to Apoptosis of B Cell Tumor Cells and Suppresses Antigenic Immune Response In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of c-REL using siRNA increased apoptosis and decreased proliferation in pre-B ALL blasts: Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU-DHL-4 In Vitro Cell Membrane Integrity-based Apoptosis Assay (FCM) - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Analysis of c-Rel Inhibition by CRISPR-Cas9 Knockout and IT-901 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family, is a critical regulator of immune responses, inflammation, and cell survival.[1][2] Dysregulation of c-Rel activity is implicated in various pathologies, including autoimmune diseases and cancer, making it a compelling therapeutic target. This document provides a detailed comparison of two distinct methodologies for inhibiting c-Rel function: genetic ablation via CRISPR-Cas9 knockout and pharmacological inhibition using the small molecule IT-901.
These application notes offer a comprehensive guide for researchers seeking to investigate the biological roles of c-Rel and evaluate the efficacy of its inhibition. We present a side-by-side comparison of the two approaches, including quantitative data on their effects, detailed experimental protocols for their implementation and validation, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of CRISPR-Cas9 mediated c-Rel knockout versus this compound treatment on various cellular parameters. Data has been compiled from multiple sources to provide a comparative overview.
Table 1: Effect on c-Rel Expression and NF-κB Activity
| Parameter | CRISPR-Cas9 c-Rel Knockout | This compound Treatment | Reference |
| c-Rel mRNA Expression | >95% reduction | No direct effect on transcription | [3] |
| c-Rel Protein Level | Undetectable | No direct effect on protein level, but inhibits activity | [3] |
| NF-κB DNA Binding (EMSA) | Abolished c-Rel containing complexes | Dose-dependent inhibition of c-Rel binding | [4] |
| NF-κB Reporter Activity (Luciferase) | Significant reduction in reporter gene expression | Dose-dependent reduction in reporter gene expression | [5] |
Table 2: Cellular Phenotypes and Downstream Effects
| Parameter | CRISPR-Cas9 c-Rel Knockout | This compound Treatment | Reference |
| Cell Viability (HeLa cells) | Significantly decreased proliferation | Dose-dependent decrease in viability of cancer cells | [6] |
| Apoptosis | No significant effect on apoptosis in HeLa cells | Induces apoptosis in Chronic Lymphocytic Leukemia (CLL) cells | [4][6] |
| Target Gene Expression (e.g., BCL2, MYC) | Significantly decreased mRNA levels | Inhibition of target gene expression | [3][4] |
| Cytokine Production (e.g., IL-2) | Reduced production in T-cells | Dose-dependent inhibition of IL-2 production in T-cells | [7] |
Table 3: this compound In Vitro Efficacy
| Cell Line | Assay | IC50 | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability | Not specified | [8] |
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis Induction | ~10 µM | [4] |
| Human EBV-transformed B-lymphoblastoid cell line | Cell Growth Inhibition | Not specified, but effective | [9] |
| Murine Splenocytes | IL-2 Production | Not specified, but effective | [8] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of c-Rel in a Human Cell Line
This protocol outlines the steps for generating a c-Rel knockout cell line using the CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
-
Design two single-guide RNAs (sgRNAs) targeting an early exon of the REL gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Transfection:
-
Culture the target cell line (e.g., HeLa or a relevant cancer cell line) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Include a mock-transfected control (no plasmid) and a negative control (scrambled sgRNA).
3. Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into a 96-well plate at a density of one cell per well using fluorescence-activated cell sorting (FACS).
-
Alternatively, perform serial dilutions to achieve single-cell seeding.
-
Culture the single-cell clones until visible colonies form.
4. Validation of c-Rel Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from expanded clones.
-
Perform PCR amplification of the targeted region of the REL gene.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels).
-
-
Quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from knockout and wild-type (WT) control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for REL and a housekeeping gene (e.g., GAPDH) for normalization.[3]
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates from knockout and WT control cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against c-Rel and a loading control (e.g., β-actin).
-
Visualize protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.[3]
-
Protocol 2: In Vitro Treatment with this compound
This protocol describes the methodology for treating cells with the c-Rel inhibitor this compound and assessing its effects.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Store the stock solution at -20°C.
2. Cell Culture and Treatment:
-
Seed the desired cell line into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium with the this compound or vehicle-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
3. Assessment of Cellular Effects:
-
Cell Viability Assay (MTT):
-
Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[2]
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
NF-κB Activity Assays:
-
Luciferase Reporter Assay: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. After this compound treatment and stimulation (e.g., with TNF-α), measure luciferase activity using a dual-luciferase reporter assay system.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): Prepare nuclear extracts from treated and control cells. Incubate the extracts with a radiolabeled or fluorescently labeled DNA probe containing an NF-κB binding site. Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis and visualize the bands.[10][11]
-
-
Analysis of Target Gene Expression (qRT-PCR):
-
Isolate total RNA and perform qRT-PCR as described in Protocol 1, using primers for known c-Rel target genes (e.g., BCL2, MYC, IL2).[3]
-
Visualizations
Signaling Pathway
Caption: The canonical NF-κB signaling pathway leading to c-Rel activation and its points of inhibition.
Experimental Workflow
Caption: Workflow for comparing c-Rel knockout with this compound treatment.
Conclusion
Both CRISPR-Cas9 mediated knockout and this compound treatment are powerful tools for investigating the function of c-Rel. CRISPR-Cas9 offers a complete and permanent ablation of the c-Rel protein, providing a clean system to study the consequences of its absence. However, potential off-target effects and the lengthy process of generating and validating knockout cell lines are important considerations.[12]
This compound, as a small molecule inhibitor, allows for a more dynamic and dose-dependent inhibition of c-Rel activity, which can be more representative of a therapeutic intervention. It is a valuable tool for preclinical studies and for investigating the acute effects of c-Rel inhibition. However, the potential for off-target effects of small molecules and the need to maintain a constant effective concentration should be taken into account.
The choice between these two methodologies will depend on the specific research question. For fundamental studies on the essential roles of c-Rel, the knockout approach is highly suitable. For preclinical evaluation of a therapeutic strategy targeting c-Rel, this compound provides a more direct and clinically relevant model. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further elucidate the critical functions of c-Rel in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB c-Rel Dictates the Inflammatory Threshold by Acting as a Transcriptional Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. licorbio.com [licorbio.com]
- 11. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting IT-901 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for IT-901, a novel kinase inhibitor. The following information is intended for researchers, scientists, and drug development professionals to address common challenges, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Its solubility in pure water at 25°C is approximately 0.05 µg/mL. The solubility can be influenced by pH, temperature, and the presence of co-solvents or excipients.
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation in your this compound solution is a common indicator of insolubility. This can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent system. Factors such as improper pH, low temperature, or the use of an inappropriate solvent can contribute to this issue. It is also possible that the compound is degrading, although insolubility is the more frequent cause.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of this compound for in vitro experiments. These include:
-
pH adjustment: this compound is a weakly basic compound, and its solubility increases at a lower pH.
-
Use of co-solvents: Organic solvents such as DMSO, ethanol, or PEG 400 can be used to dissolve this compound before further dilution in aqueous media.
-
Inclusion of excipients: Surfactants like Tween 80 or solubilizing agents such as cyclodextrins can help to increase the aqueous solubility of this compound.
Q4: What is the recommended stock solution concentration and solvent for this compound?
A4: For most in vitro applications, we recommend preparing a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Problem: The compound crashes out of solution when the DMSO stock is diluted with aqueous buffer for cell-based assays or enzymatic assays.
-
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The final percentage of DMSO is too low to maintain this compound in solution.
-
The buffer composition (e.g., pH, salt concentration) is not optimal for this compound solubility.
-
-
Solutions:
-
Decrease the final concentration of this compound: If the experimental design allows, lowering the final concentration of the compound may prevent precipitation.
-
Increase the final DMSO concentration: While keeping it below the toxic level for your cells (usually <0.5%), a slightly higher DMSO concentration might help.
-
Use a solubilizing agent: Incorporate a biocompatible surfactant (e.g., 0.1% Pluronic F-68) or a cyclodextrin (B1172386) (e.g., 2-hydroxypropyl-β-cyclodextrin) in your final aqueous buffer.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer.
-
Issue 2: Inconsistent results in cell-based assays.
-
Problem: High variability in experimental results when treating cells with this compound.
-
Possible Causes:
-
Inconsistent solubility of this compound leading to variable effective concentrations.
-
Adsorption of the hydrophobic compound to plasticware.
-
Degradation of this compound in the assay medium.
-
-
Solutions:
-
Pre-solubilization: Ensure complete dissolution of this compound in the final assay medium before adding it to the cells. This can be aided by gentle vortexing and brief sonication.
-
Use of low-binding plates: Consider using low-protein-binding microplates to minimize the loss of compound due to adsorption.
-
Include a positive control: Use a known soluble inhibitor of the same target to confirm that the assay itself is performing correctly.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from the frozen DMSO stock just before the experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PBS (pH 7.4) | 0.002 |
| DMSO | 150 |
| Ethanol | 25 |
| PEG 400 | 80 |
Table 2: Effect of pH on Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 3.0 | 15.2 |
| 5.0 | 2.1 |
| 7.0 | 0.1 |
| 9.0 | < 0.1 |
Table 3: Effect of Excipients on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 0.002 |
| Tween 80 | 0.1 | 0.5 |
| HP-β-CD | 1 | 2.3 |
| Solutol HS 15 | 0.5 | 1.8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 450.5 g/mol . For 1 mL of a 10 mM stock, you will need 4.505 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determination of this compound Solubility by HPLC
-
Objective: To determine the equilibrium solubility of this compound in a given buffer.
-
Materials: this compound powder, test buffer, HPLC system, appropriate column (e.g., C18), mobile phase, standards of known this compound concentration.
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing the test buffer.
-
Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Dilute the filtered supernatant with the mobile phase.
-
Analyze the diluted sample by a validated HPLC method.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated from known concentrations of this compound.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Troubleshooting logic for this compound precipitation issues.
Technical Support Center: Overcoming IT-901 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental use of IT-901, a potent inhibitor of the NF-κB pathway. The focus is on understanding and mitigating its off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a novel and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It primarily targets the c-Rel and p65 (RelA) subunits of the NF-κB complex.[1] By inhibiting these subunits, this compound disrupts the transcriptional activity of NF-κB, which is crucial for inflammation, cell survival, and proliferation. This leads to the induction of apoptosis in malignant cells and modulation of the tumor microenvironment.[1]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the induction of oxidative stress.[1][2] This is an important consideration as it can contribute to the compound's anti-cancer activity independently of NF-κB inhibition.[1][2] This off-target effect is attributed to the modulation of redox homeostasis in cancer cells.[2]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound for NF-κB inhibition and compare it to the concentration that induces off-target effects like oxidative stress.
-
Rescue Experiments: If the observed phenotype is due to NF-κB inhibition, it should be reversible by expressing a constitutively active form of a downstream effector of NF-κB that is not dependent on nuclear translocation of c-Rel/p65.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other NF-κB inhibitors that have a different chemical structure and mechanism of action (e.g., IKK inhibitors).
-
Genetic Knockdown/Out: Use siRNA or CRISPR/Cas9 to knockdown or knockout c-Rel or p65. If the phenotype is recapitulated, it is likely an on-target effect.
-
Antioxidant Co-treatment: To investigate the contribution of oxidative stress, co-treat cells with an antioxidant (e.g., N-acetylcysteine) and this compound. If the phenotype is rescued, it suggests a significant role for the off-target oxidative stress effect.
Q4: Is this compound toxic to normal cells?
A4: Preclinical studies have suggested that this compound exhibits a degree of cancer cell selectivity. It has been shown to induce apoptosis in primary human Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS) cells with no apparent toxicity to normal B and T lymphocytes or stromal cells.[1] However, it is always recommended to assess the cytotoxicity of this compound on relevant normal cell counterparts in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected or Exaggerated Cytotoxicity Observed
-
Possible Cause 1: Off-target oxidative stress.
-
Troubleshooting Step: Measure markers of oxidative stress, such as reactive oxygen species (ROS) production, in a dose-dependent manner. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if the cytotoxicity is mitigated.
-
-
Possible Cause 2: High concentration of this compound.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that inhibits NF-κB activity without causing excessive, non-specific cell death. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Issue 2: Discrepancy Between this compound and Other NF-κB Inhibitors
-
Possible Cause: Different mechanisms of action and off-target profiles.
-
Troubleshooting Step: this compound directly inhibits the c-Rel/p65 subunits, while other inhibitors might target upstream components like IKK. This can lead to different cellular outcomes. Acknowledge these differences and consider that the observed phenotype with this compound might be, in part, due to its specific targeting of c-Rel or its off-target effects.
-
Issue 3: Inconsistent Results Across Different Cell Lines
-
Possible Cause 1: Varying dependence on the NF-κB pathway.
-
Troubleshooting Step: Confirm the baseline NF-κB activity in your different cell lines. Cell lines with high constitutive NF-κB activity may be more sensitive to this compound's on-target effects.
-
-
Possible Cause 2: Differential sensitivity to oxidative stress.
-
Troubleshooting Step: Assess the basal levels of oxidative stress and the antioxidant capacity of your cell lines. Cells with a lower antioxidant capacity may be more susceptible to the off-target effects of this compound.
-
Quantitative Data
| Parameter | IC50 Value | Cell Lines / Conditions | Reference |
| On-Target Effect | |||
| NF-κB DNA Binding | ~3 µM | In vitro | [1] |
| Cellular Effects | |||
| Cell Growth Inhibition | 3-4 µM | Activated B-cell like (ABC) and Germinal Center B-like (GCB) Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [1] |
| Cell Growth Inhibition | Not specified, but potent | Human EBV-induced B cell lymphoma | [1] |
Key Experimental Protocols
Protocol 1: Measuring NF-κB (p65) Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Once attached, treat with this compound at various concentrations for the desired time. Include a positive control (e.g., TNF-α stimulation) and a vehicle control (DMSO).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.
Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate. Treat with a range of this compound concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: After treatment, wash the cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.
Protocol 3: Rescue Experiment using an Antioxidant
-
Experimental Setup: Design your primary assay (e.g., cell viability, apoptosis assay) to measure the effect of this compound.
-
Co-treatment: In parallel with the this compound treatment groups, include groups that are co-treated with this compound and a potent antioxidant, such as N-acetylcysteine (NAC) at a concentration of 1-5 mM.
-
Control Groups: Include a vehicle control, an this compound only control, and a NAC only control.
-
Data Analysis: Compare the results of the this compound treated group with the this compound and NAC co-treated group. A significant reversal of the this compound-induced phenotype by NAC indicates a contribution from off-target oxidative stress.
Visualizations
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize IT-901 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing IT-901 toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It specifically targets the c-Rel and p65 (RelA) subunits of the NF-κB complex.[1] In normal resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows the active NF-κB dimer to move to the nucleus, bind to DNA, and initiate the transcription of genes involved in inflammation, cell survival, and proliferation. This compound disrupts this transcriptional activity, leading to apoptosis in malignant cells.[1]
Q2: What is the known toxicity profile of this compound in preclinical studies?
A2: Preclinical data suggests that this compound exhibits cancer-selective properties.[1] Its anti-tumor effect is associated with the modulation of redox homeostasis, which increases oxidative stress in cancer cells.[1] Notably, one in vitro study reported that this compound did not induce increased levels of reactive oxygen species (ROS) in normal leukocytes and did not affect the viability of normal B lymphocytes.[1] However, comprehensive in vivo toxicology data, including the Maximum Tolerated Dose (MTD) and specific organ toxicities, are not extensively published. As with many small molecule inhibitors, researchers should remain vigilant for potential off-target effects and dose-limiting toxicities in animal models.
Q3: What are the potential target organs for toxicity with NF-κB inhibitors like this compound?
A3: While specific data for this compound is limited, general toxicological assessments for small molecule inhibitors often focus on the liver, heart, kidneys, and gastrointestinal tract. Inhibition of the NF-κB pathway, which plays a crucial role in cellular homeostasis, could potentially impact these organ systems. Therefore, careful monitoring of liver function (e.g., ALT, AST levels), cardiac function (e.g., ECG), and renal function (e.g., creatinine, BUN) is recommended during in vivo studies.
Q4: How can I minimize potential oxidative stress-related toxicity of this compound in my animal model?
A4: Since this compound's mechanism is linked to oxidative stress, strategies to mitigate this could be beneficial. Consider the co-administration of antioxidants, though this should be approached with caution as it might interfere with the anti-cancer efficacy of this compound. It is crucial to establish a therapeutic window where the anti-tumor effects are maximized and toxicity is minimized. Dose optimization studies are critical in this regard.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
Possible Causes:
-
Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD).
-
Formulation issues: Poor solubility or inappropriate vehicle could lead to acute toxicity.
-
Route of administration: The chosen route may result in rapid absorption and high peak plasma concentrations (Cmax), leading to toxicity.
-
Animal health status: Underlying health issues in the animal colony could increase susceptibility to the compound's effects.
Troubleshooting Steps:
-
Review Dosing: If an MTD has not been established, conduct a dose-ranging study to determine it. The MTD is the highest dose that does not cause unacceptable side effects.[2] Start with a lower dose and escalate gradually.
-
Evaluate Formulation: Ensure this compound is fully solubilized in a well-tolerated vehicle. Conduct vehicle toxicity studies in parallel. Consider formulation strategies that modify the pharmacokinetic profile, such as controlled-release formulations to reduce Cmax.
-
Consider Dose Fractionation: Instead of a single large dose, administer the total daily dose in two or more smaller fractions. This can help maintain therapeutic levels while avoiding high peak concentrations that may be toxic.
-
Animal Health Monitoring: Ensure all animals are healthy and free from infections before starting the experiment. Monitor body weight, food and water intake, and clinical signs of toxicity daily. For MTD studies in rats and dogs, a body weight loss of up to 10% is a common endpoint.[3]
Issue 2: Elevated Liver Enzymes (ALT, AST)
Possible Causes:
-
Hepatotoxicity: this compound may be causing direct or indirect liver injury.
-
Metabolic bioactivation: The liver may metabolize this compound into a reactive metabolite that is toxic to hepatocytes.
-
Inflammatory response: Inhibition of NF-κB could disrupt the normal inflammatory response in the liver, leading to injury.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to see if the liver enzyme levels decrease.
-
Histopathological Analysis: At the end of the study, collect liver tissue for histopathological examination to assess for necrosis, inflammation, and other signs of liver damage.
-
Mechanism of Injury Study: If hepatotoxicity is confirmed, further studies may be needed to understand the mechanism (e.g., measuring markers of oxidative stress in liver tissue, assessing mitochondrial function).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug exposure (AUC) and peak concentration (Cmax) with the observed hepatotoxicity to understand the relationship.
Issue 3: Abnormal Cardiac Function (e.g., ECG changes)
Possible Causes:
-
Cardiotoxicity: The compound may be directly affecting cardiac ion channels or mitochondrial function.
-
Off-target effects: this compound might be interacting with other kinases or signaling pathways in the heart.
Troubleshooting Steps:
-
In-depth Cardiac Monitoring: If initial signs of cardiotoxicity are observed, implement more detailed cardiac monitoring in subsequent studies, such as telemetry for continuous ECG recording in conscious animals. Echocardiography can be used to assess cardiac structure and function non-invasively.[4][5]
-
Dose-Response Assessment: Determine if the cardiotoxic effects are dose-dependent.
-
Histopathology of Heart Tissue: Examine heart tissue for any structural changes, inflammation, or fibrosis.
-
In Vitro Assays: Use in vitro models, such as isolated cardiomyocytes, to investigate the direct effects of this compound on cardiac cells and ion channel function (e.g., hERG channel assay).[4]
Data Presentation
Table 1: Example Dose-Ranging Study for MTD Determination of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Number of Mortalities |
| Vehicle Control | 5 | +5.2 | None | 0 |
| 10 | 5 | +3.8 | None | 0 |
| 30 | 5 | -2.1 | Mild lethargy | 0 |
| 100 | 5 | -12.5 | Significant lethargy, ruffled fur | 2 |
| 300 | 5 | -25.0 | Severe lethargy, ataxia | 5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Example Liver Function Test Results from a 28-Day Repeat-Dose Toxicity Study of this compound in Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 45 ± 8 | 95 ± 15 | 250 ± 40 | 0.2 ± 0.1 |
| This compound (Low Dose) | 55 ± 10 | 110 ± 20 | 260 ± 45 | 0.2 ± 0.1 |
| This compound (Mid Dose) | 150 ± 30 | 300 ± 50 | 350 ± 60 | 0.5 ± 0.2 |
| This compound (High Dose) | 400 ± 70 | 800 ± 120 | 500 ± 80 | 1.2 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old, of a single sex to minimize variability.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses (e.g., half-log intervals: 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the formulation is homogenous and stable for the duration of dosing.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) daily.
-
Monitor food and water consumption.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.[3]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in organs.
Protocol 2: Assessment of Hepatotoxicity in a 28-Day Rodent Study
-
Study Design: Use at least three dose levels of this compound (low, mid, high) and a vehicle control group. The high dose should be at or near the MTD. Use both male and female animals.
-
Dosing: Administer this compound daily for 28 days.
-
Clinical Monitoring: Perform daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: Collect blood samples at baseline (before the first dose) and at the end of the study (e.g., day 29). Analyze plasma for liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize the animals.
-
Perform a full gross necropsy.
-
Collect the liver, weigh it, and preserve it in 10% neutral buffered formalin.
-
-
Histopathology: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular necrosis, degeneration, inflammation, or other pathological changes.
Visualizations
Caption: this compound inhibits the transcriptional activity of the p65/c-Rel NF-κB dimer in the nucleus.
Caption: A general workflow for assessing the toxicity of a compound in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The estimation and translation uncertainties in applying NOAEL to clinical dose escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. longdom.org [longdom.org]
IT-901 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and long-term use of IT-901.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] Following these guidelines, the compound is stable for at least three to four years.[2][3]
Q2: How should I store this compound stock solutions?
For in vitro experiments, stock solutions are typically prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution and minimize degradation.[1] For short-term storage (up to 1 month), store the stock solution in tightly sealed vials at -20°C.[3][4] For long-term storage (up to 6 months), it is recommended to store the solution at -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][5]
Q3: My this compound solution seems to be losing its effectiveness. What could be the cause?
A loss of potency in your this compound solution is likely due to chemical degradation.[5] Several factors can contribute to this, including the pH of the solution, temperature fluctuations, exposure to light, and the presence of oxidative species.[5] To ensure the integrity of the compound, it is crucial to adhere to the recommended storage and handling conditions.[5]
Q4: Are there any visible indicators of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate.[5] However, significant degradation can occur without any visible changes.[5] Therefore, for a definitive assessment of purity and concentration, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended.[5]
Q5: Is this compound stable in aqueous solutions such as PBS?
This compound has very low solubility in aqueous solutions.[4] For most cell culture experiments, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium.[4] | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - When preparing the working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion.[4] - Consider performing a serial dilution of the stock solution.[4] |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution due to improper storage. - Instability of this compound in the cell culture medium at 37°C over the course of the experiment.[4] - The final DMSO concentration is affecting cell viability or function.[4] | - Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.[4] - Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).[4] - Always include a vehicle control (DMSO) to assess the effect of the solvent on your cells.[4] |
| Loss of activity in cell-based assays | Instability in the cell culture medium.[5] | - Assess the stability of this compound in the specific cell culture medium under your incubation conditions (e.g., 37°C, 5% CO2).[5] - Consider adding this compound to the assay at the last possible moment.[5] |
| Change in solution color | Photodegradation or oxidation.[5] | - Protect the solution from light by using amber vials or wrapping the container in foil.[5] - Prepare and handle the solution under low-light conditions.[5] - Purge the solvent with an inert gas before preparing the solution to remove dissolved oxygen.[5] |
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 3 years | Protect from light and moisture.[1][3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Short-term storage.[3][4] |
| DMSO Stock Solution | -80°C | Up to 6 months | Long-term storage; aliquot to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.[4]
Materials:
-
This compound working solution in the desired cell culture medium
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
LC-MS/MS system
-
Internal standard (a structurally similar compound not expected to be in the sample)[4]
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired concentration.
-
At time zero, take an aliquot of the working solution and mix it with an equal volume of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[4]
-
Incubate the remaining working solution at 37°C with 5% CO2.
-
Repeat steps 2-4 at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
The stability is determined by comparing the concentration of this compound at each time point to the initial concentration at time 0.[4]
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Procedures:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.[5]
-
Alkaline Hydrolysis: Repeat the procedure using 0.1 M NaOH.[5]
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature and analyze at various time points.[5]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 70°C) for a specified duration. Also, heat a solution of this compound. Analyze the samples by HPLC.[5]
Mandatory Visualizations
Caption: Workflow for assessing this compound stability in cell culture medium.
Caption: this compound inhibits the c-Rel subunit of the NF-κB pathway.
References
Technical Support Center: Improving the Bioavailability of IT-901 for In Vivo Studies
Welcome to the technical support center for IT-901. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo administration of the c-Rel inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound in vivo?
A1: The primary challenge with this compound, a bioactive naphthalenethiobarbiturate derivative, is its poor aqueous solubility. This can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable and reproducible results.
Q2: What is a recommended formulation for intraperitoneal (i.p.) injection of this compound in mice?
A2: Based on preclinical studies, a formulation using the nonionic surfactant Cremophor EL has been successfully used for the systemic administration of this compound.[1] While a specific protocol for this compound is not detailed in publicly available literature, a common method for formulating poorly soluble drugs like paclitaxel (B517696) for i.p. injection in mice involves a three-part vehicle of Cremophor EL, ethanol (B145695), and a physiological solution like saline or dextrose 5% in water (D5W).[2]
Q3: Are there any known issues with using Cremophor EL as a vehicle?
A3: Yes, while Cremophor EL is an effective solubilizing agent, it is not an inert vehicle and can have biological effects.[3] It has been associated with hypersensitivity reactions, and it can also alter the pharmacokinetic profile of the drug it is formulated with.[4][5] It is crucial to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Q4: Is this compound orally bioavailable?
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability with Intraperitoneal (i.p.) Injection
Possible Cause:
-
Precipitation of this compound upon injection: The formulation may not be robust enough to prevent the drug from precipitating when it comes into contact with the aqueous environment of the peritoneal cavity.
-
Inadequate solubilization: The concentration of the solubilizing agent (e.g., Cremophor EL) may be insufficient for the dose of this compound being administered.
Troubleshooting Steps:
-
Optimize the Vehicle Composition:
-
Adjust Cremophor EL and Ethanol Ratios: A common starting point is a 1:1 (v/v) mixture of Cremophor EL and ethanol to create a stock solution of this compound.[1] This stock is then further diluted with a physiological solution. You can try altering this initial ratio to improve solubilization.
-
Vary the Final Concentration of Co-solvents: The final concentration of ethanol and Cremophor EL in the injected solution can be critical. A general protocol for paclitaxel suggests a final concentration of 10% ethanol and 10% Cremophor EL.[2] You may need to optimize these percentages for this compound.
-
-
Refine the Formulation Procedure: Ensure that this compound is fully dissolved in the initial solvent (e.g., ethanol or DMSO) before adding Cremophor EL. Mix thoroughly at each step, especially before the final dilution with the aqueous component.[2]
-
Evaluate for Precipitation: Before injection, visually inspect the final formulation for any signs of precipitation. You can also perform a simple in vitro test by diluting a small amount of your final formulation in phosphate-buffered saline (PBS) at 37°C and observing for any precipitation over time.
-
Consider Alternative Solubilizers: If Cremophor EL proves problematic, other non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Solutol® HS 15 could be explored.[6]
Issue 2: Difficulty in Developing an Oral Formulation
Possible Cause:
-
Poor aqueous solubility leading to low dissolution in the gastrointestinal (GI) tract.
-
First-pass metabolism in the liver.
-
Efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area and improve its dissolution rate. Techniques like micronization or nanomilling can be considered.
-
Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Inclusion of Excipients to Inhibit Efflux Pumps: Some excipients, including Cremophor EL and Tween 80, have been shown to inhibit P-gp, which could potentially increase the intestinal absorption of this compound.[6]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 33 mg/mL | N/A |
| DMSO | 33 mg/mL | N/A |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | N/A |
Note: This data is from publicly available sources and should be confirmed in your laboratory.
Table 2: Example Pharmacokinetic Parameters of a Poorly Soluble Drug (Paclitaxel) in Mice with a Cremophor EL-based Formulation
| Parameter | Value | Conditions | Reference |
| Clearance | 0.33 L/h/kg | 10 mg/kg i.v. in Cremophor EL-ethanol | [4] |
| Clearance | 2.66 L/h/kg | 10 mg/kg in Tween 80-ethanol | [4] |
Note: This data is for paclitaxel and is provided as an example of how a Cremophor EL vehicle can affect pharmacokinetic parameters. The values for this compound will be different.
Experimental Protocols
Protocol 1: Preparation of a Cremophor EL-based Formulation for Intraperitoneal Injection of this compound in Mice (Hypothetical, based on similar compounds)
Materials:
-
This compound powder
-
Ethanol (dehydrated, 200 proof)
-
Cremophor EL
-
Sterile Saline or Dextrose 5% in Water (D5W)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh the required amount of this compound and dissolve it in ethanol (or DMSO) to a concentration that is 10 times the final desired concentration.[2] For example, to achieve a final injection concentration of 2 mg/mL, prepare a 20 mg/mL stock solution.
-
Add Cremophor EL: To the this compound stock solution, add an equal volume of Cremophor EL.[2] Mix thoroughly by vortexing or gentle inversion until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add 8 parts of sterile saline or D5W to the this compound/ethanol/Cremophor EL mixture while gently mixing.[2] This will result in a final formulation with approximately 10% ethanol and 10% Cremophor EL.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Administration: Administer the formulation to the mice via intraperitoneal injection at the desired dose (e.g., 20 mg/kg). Prepare the formulation fresh before each use, as its stability over time may be limited.[2]
Visualizations
Caption: Workflow for this compound in vivo formulation and testing.
Caption: Logic diagram for troubleshooting this compound bioavailability.
Caption: Simplified NF-κB pathway showing this compound's target.
References
- 1. Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Cell line resistance to IT-901 treatment and how to address it
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the c-Rel inhibitor, IT-901. The information is designed to help address specific issues that may arise during experimentation, with a focus on understanding and investigating potential cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) subunit c-Rel.[1] It functions by directly binding to c-Rel and preventing its association with DNA, thereby inhibiting the transcription of c-Rel target genes.[1] This disruption of the NF-κB signaling pathway can lead to decreased cell proliferation and survival, particularly in hematologic malignancies where this pathway is often constitutively active.[1][2]
Q2: Which cell lines are expected to be sensitive to this compound?
Cell lines with high basal or induced activity of the NF-κB pathway, and specifically those dependent on c-Rel for survival and proliferation, are most likely to be sensitive to this compound. This is often the case in various B-cell lymphomas.[1][2] Researchers can assess the baseline c-Rel activity in their cell line of interest by examining the nuclear localization of c-Rel or the expression of known c-Rel target genes.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A typical starting point for dose-response experiments could range from 0.1 µM to 10 µM.
Troubleshooting Guides
Problem: My cells are showing reduced sensitivity to this compound treatment.
If you observe that your cell line requires a higher concentration of this compound to achieve the same level of inhibition as previously observed, or if the maximum achievable inhibition has decreased, your cells may be developing resistance. The following guide provides a structured approach to investigate this issue.
Step 1: Confirm Resistance by Determining the IC50 Value
The first step is to quantify the change in sensitivity. A significant increase in the IC50 value compared to the parental, sensitive cell line is a key indicator of acquired resistance.
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Lymphoma Cell Line | This compound | 0.5 | 1x |
| This compound Resistant Subclone | This compound | 5.0 | 10x |
Step 2: Investigate the Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to explore the underlying molecular mechanisms. The following are potential mechanisms of resistance to a c-Rel inhibitor like this compound.
-
On-Target Alterations: Mutations in the REL gene, which encodes for c-Rel, could potentially alter the drug-binding site and reduce the efficacy of this compound.[3][4]
-
Bypass Pathway Activation: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating alternative survival pathways.[5][6][7] In the context of c-Rel inhibition, cells might activate other pro-survival pathways that are independent of NF-κB.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.[8]
The following diagram illustrates a logical workflow for investigating these potential resistance mechanisms.
Signaling Pathway Context
Understanding the NF-κB signaling pathway is crucial for interpreting experimental results when investigating this compound resistance. This compound specifically targets the c-Rel subunit within this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line. (See Protocol 2)
-
Initiate resistance induction: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Allow for recovery: Once the surviving cells resume a normal growth rate (comparable to the parental cells in the absence of the drug), they can be passaged.
-
Gradual dose escalation: After 2-3 successful passages at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat the cycle: Repeat steps 3-5, gradually increasing the concentration of this compound over several months.
-
Characterize the resistant cell line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50), the resistant cell line is established. Confirm the level of resistance by re-determining the IC50 (Protocol 2).
-
Cryopreserve resistant cells at various stages of the selection process.
Protocol 2: Dose-Response Curve for IC50 Determination
This protocol outlines the steps to determine the IC50 value of this compound.[12][13][14][15][16]
Materials:
-
Parental and/or resistant cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to use a 2-fold or 3-fold dilution series spanning a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol can be used to assess the expression and activation (via phosphorylation) of key proteins in the NF-κB pathway and potential bypass pathways.[17][18][19]
Materials:
-
Parental and resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Rel, anti-p-IκBα, anti-IκBα, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at the desired concentrations and time points. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels between samples.
Protocol 4: Quantitative PCR (qPCR) for c-Rel Target Gene Expression
This protocol allows for the quantification of mRNA levels of c-Rel target genes to assess the downstream effects of this compound and potential resistance mechanisms.[20][21][22][23]
Materials:
-
Parental and resistant cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BCL2L1 (Bcl-xL), CCND1 (Cyclin D1)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat parental and resistant cells with this compound. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
qPCR Run: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene. Compare the gene expression changes between this compound-treated and untreated cells in both parental and resistant lines.
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Rel and its many roles in cancer: an old story with new twists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Mutations That Partially Activate the Stringent Response Confer Multidrug Tolerance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. NF-κB signaling mediates acquired resistance after PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. support.collaborativedrug.com [support.collaborativedrug.com]
- 17. benchchem.com [benchchem.com]
- 18. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. diva-portal.org [diva-portal.org]
- 23. bitesizebio.com [bitesizebio.com]
Technical Support Center: Addressing Batch-to-Batch Variability of IT-901
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the IT-901 compound. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, KIN-X. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of KIN-X, which is a critical component of the "Path-Y" signaling cascade. This pathway is implicated in cellular proliferation and differentiation. By inhibiting KIN-X, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and purification.[1] Key contributors include:
-
Purity and Impurity Profile: Minor differences in the levels and types of impurities can significantly alter the biological activity of the compound.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit varying solubility and dissolution rates, impacting its effective concentration in assays.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's stability and solubility.
-
Degradation: Improper handling and storage can lead to degradation of the compound, reducing its potency.[2]
Q3: How can I be sure that the this compound I received is of high quality?
A3: Every batch of this compound is shipped with a comprehensive Certificate of Analysis (CoA). This document provides lot-specific information on purity (as determined by HPLC), identity (confirmed by mass spectrometry and NMR), and appearance. We recommend you carefully review the CoA for each new lot to ensure it meets your experimental requirements.
Q4: I am observing a discrepancy in IC50 values between different batches of this compound. What should I do?
A4: Discrepancies in IC50 values are a common manifestation of batch-to-batch variability.[3] First, verify that your experimental conditions, including cell density, passage number, and reagent concentrations, have remained consistent. If the experimental setup is consistent, the variability may be due to the compound itself. We recommend performing a side-by-side comparison of the new and old batches. Refer to the troubleshooting guides below for a systematic approach to identifying the root cause.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
If you observe a significant shift in the potency or efficacy of this compound between batches, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Experimental Protocol: Side-by-Side Dose-Response Analysis
-
Preparation: Prepare fresh stock solutions of both the old and new batches of this compound in DMSO at the same concentration (e.g., 10 mM).
-
Cell Seeding: Plate your target cells at a consistent density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of each this compound batch in your cell culture medium. Treat the cells with a range of concentrations covering the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform your standard cell viability or functional assay.
-
Data Analysis: Calculate the IC50 value for each batch and compare the dose-response curves.
Issue 2: Poor Solubility or Precipitation
If you encounter difficulties dissolving a new batch of this compound or observe precipitation in your stock solutions or experimental media, consider the following:
Troubleshooting Steps for Solubility Issues:
| Observation | Potential Cause | Recommended Action |
| Compound does not dissolve in DMSO | Low-quality DMSO or compound polymorphism. | Use fresh, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may aid dissolution.[3] |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (typically not exceeding 0.5%).[4] |
| Cloudiness or precipitation in stock solution upon thawing | Poor stability of the compound in the solvent during freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the compound is fully dissolved after thawing by vortexing.[2] |
Issue 3: Compound Instability and Degradation
To minimize the risk of compound degradation, proper handling and storage are crucial.
Best Practices for this compound Storage and Handling:
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C in a desiccator. | Protects from moisture and heat, which can accelerate degradation. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C. | Minimizes freeze-thaw cycles that can lead to precipitation and degradation.[2] |
| Light Exposure | Protect from light by using amber vials or wrapping tubes in foil. | Prevents photochemical degradation.[2] |
| Working Solutions | Prepare fresh for each experiment from a frozen stock. | Ensures consistent potency and minimizes the impact of instability in aqueous media. |
Quality Control and Batch Qualification Workflow
To proactively manage batch-to-batch variability, we recommend implementing a batch qualification workflow upon receiving a new lot of this compound.
Caption: Recommended workflow for qualifying new batches of this compound.
Signaling Pathway of this compound
Caption: this compound inhibits the KIN-X signaling pathway.
For further assistance, please do not hesitate to contact our technical support team with your batch numbers and a detailed description of your experimental findings.
References
Validation & Comparative
A Comparative Guide to the Efficacy of IT-901 and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NF-κB inhibitor, IT-901, with other established NF-κB inhibitors, focusing on their efficacy as demonstrated by experimental data. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making it a key target in the development of therapeutics for cancer and inflammatory diseases.
Mechanism of Action: A Tale of Two Strategies
NF-κB inhibitors can be broadly categorized based on their point of intervention within the signaling cascade. This compound represents a downstream approach, while traditional inhibitors like BMS-345541 and TPCA-1 target the pathway at an upstream juncture.
This compound: This novel small molecule directly inhibits the DNA binding of the c-Rel and p65 subunits of the NF-κB complex.[1] By preventing these key transcription factors from binding to their target genes, this compound effectively blocks the downstream effects of NF-κB activation.
IKK Inhibitors (e.g., BMS-345541, TPCA-1): These inhibitors act on the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, these drugs prevent IκBα degradation, thereby keeping NF-κB in an inactive state in the cytoplasm.[2]
Below is a diagram illustrating the distinct points of intervention of this compound and IKK inhibitors within the canonical NF-κB signaling pathway.
Caption: A diagram of the NF-κB signaling pathway showing the points of inhibition for this compound and IKK inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the selected IKK inhibitors, BMS-345541 and TPCA-1. It is important to note that this data is compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | NF-κB DNA Binding | Biochemical Assay | - | 0.1 µM | [1] |
| c-Rel DNA Binding | Biochemical Assay | - | 3.0 µM | [1] | |
| Cell Proliferation | Cell-based Assay | DLBCL (ABC & GCB types) | ~3.0 - 4.0 µM | [1] | |
| Cell Proliferation | Cell-based Assay | EBV-induced B-cell Lymphoma | < 3.0 µM | [1] | |
| BMS-345541 | IKK-1 | Kinase Assay | - | 4 µM | [3] |
| IKK-2 | Kinase Assay | - | 0.3 µM | [3] | |
| IκBα Phosphorylation | Cell-based Assay | THP-1 | 4 µM | [4] | |
| Cytokine Production | Cell-based Assay | THP-1 | 1 - 5 µM | [4] | |
| TPCA-1 | IKKβ | Kinase Assay | - | 17.9 nM | [2] |
| Cytokine Production | Cell-based Assay | - | 170 - 320 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Mouse Model | Dosing Regimen | Administration | Outcome | Reference |
| EBV-induced B-cell Lymphoma Xenograft (NSG mice) | 20 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB-dependent gene transcription by the test compound.
Materials:
-
HEK293 cells or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Test inhibitor (e.g., this compound, BMS-345541)
-
NF-κB activator (e.g., TNFα)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive).
-
Express the results as a percentage of the activity in stimulated, untreated control cells and calculate the IC50 value.
Caption: A general experimental workflow for an NF-κB luciferase reporter assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effects of the test compound.
Materials:
-
Cancer cell line of interest (e.g., DLBCL)
-
Complete culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of the test compound.
Materials:
-
Human cancer cell line (e.g., EBV-induced B-cell lymphoma)
-
Immunocompromised mice (e.g., NSG mice)
-
Test inhibitor (this compound)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.
-
Monitor tumor growth until the tumors reach a specified size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the test inhibitor (e.g., this compound at 20 mg/kg) or vehicle daily via intraperitoneal injection.
-
Measure tumor volume regularly with calipers.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: A general workflow for an in vivo xenograft study.
Summary and Conclusion
Both this compound and IKK inhibitors demonstrate potent inhibition of the NF-κB pathway, albeit through different mechanisms. IKK inhibitors provide a broad, upstream blockade of NF-κB activation, which can be effective in various contexts. In contrast, this compound offers a more targeted, downstream approach by specifically inhibiting the DNA binding of c-Rel and p65.
The choice of inhibitor will depend on the specific research question and the biological context being investigated. The data presented here, compiled from various preclinical studies, provides a valuable starting point for researchers. Head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of these different inhibitory strategies. Such studies will be instrumental in advancing the development of targeted and effective therapies that modulate the NF-κB signaling pathway.
References
Unveiling the Potential of Cbl-b Inhibition: A Comparative Guide for Cancer Therapy
A Note to Our Audience: Initial searches for a specific compound designated "IT-901" did not yield public data. This guide will therefore focus on the broader, yet highly relevant and promising class of molecules known as Cbl-b inhibitors, which are at the forefront of immuno-oncology research. This will allow us to provide a comprehensive comparison and detailed mechanistic insights as requested, using data from representative Cbl-b inhibitors.
Introduction to Cbl-b: A Key Regulator of Immune Tolerance
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2] It acts as a negative regulator, or checkpoint, within immune cells, particularly T cells, to maintain immune homeostasis and prevent autoimmunity.[1] In the context of cancer, Cbl-b's inhibitory function can be co-opted by tumors to create an immunosuppressive microenvironment, allowing cancer cells to evade immune destruction.[2][3][4] Therefore, inhibiting Cbl-b has emerged as a promising therapeutic strategy to reactivate the body's anti-tumor immunity.[1][2]
Mechanism of Action: Unleashing the Immune System
Cbl-b exerts its immunosuppressive effects through the ubiquitination and subsequent degradation of key signaling proteins involved in T cell activation. By inhibiting Cbl-b, therapeutic agents can restore and enhance the function of various immune cells, leading to a potent anti-tumor response.[1][2]
The core mechanism of Cbl-b inhibitors involves preventing the ubiquitination of proteins crucial for immune cell activation.[1] This leads to the stimulation of immune cells in vitro and the inhibition of tumor growth in vivo.[1] A notable example of a Cbl-b inhibitor in clinical development is NX-1607, developed by Nurix Therapeutics, which is currently in clinical trials for solid tumor malignancies.[1]
Below is a diagram illustrating the signaling pathway affected by Cbl-b inhibition.
Cross-Validation in Different Cancer Types: Preclinical and Clinical Evidence
The efficacy of Cbl-b inhibition is being investigated across a range of cancer types. While comprehensive clinical data is still emerging, preclinical studies have demonstrated promising anti-tumor activity in various models.
| Cancer Type | Model | Key Findings | Reference |
| Solid Tumors | In vivo mouse models | Cbl-b inhibitors have been shown to stimulate cytotoxic T cell activity and promote tumor regression. These effects are often enhanced when combined with PD-1 blockade. | [2][3][4] |
| Lung Adenocarcinoma | A549 and H1975 cell lines | shRNA-mediated knockdown of Cbl-b stimulated migration and invasion of lung adenocarcinoma cells, suggesting a complex role for Cbl-b that may be cell-type dependent. | [5] |
| Various Malignancies | General preclinical models | Genetic knockout of Cbl-b and the use of Cbl-b inhibitors have been shown to reverse immunosuppression in the tumor microenvironment. | [2][3][4] |
Comparison with Alternative Cancer Therapies
Cbl-b inhibitors represent a novel approach within the broader landscape of cancer immunotherapy. Here's a comparison with other established and emerging therapies:
| Therapeutic Class | Mechanism of Action | Advantages | Limitations |
| Cbl-b Inhibitors | Intracellular checkpoint inhibition, enhancing T cell and other immune cell activation.[2] | Potential to overcome resistance to existing checkpoint inhibitors; oral bioavailability for some candidates. | Early stage of clinical development; potential for off-target effects and immune-related adverse events. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Blockade of inhibitory receptors on the surface of T cells. | Proven efficacy in a wide range of cancers. | A significant portion of patients do not respond or develop resistance.[2][3][4] |
| CAR T-cell Therapy | Genetically engineered T cells to target specific tumor antigens.[6] | High response rates in certain hematological malignancies. | Significant toxicities (e.g., cytokine release syndrome), high cost, and limited efficacy in solid tumors.[6] |
| Targeted Therapy | Inhibition of specific molecules involved in cancer cell growth and survival.[6] | High specificity and often well-tolerated. | Development of resistance is common; effective only in patients with the specific molecular target. |
| Chemotherapy | Cytotoxic drugs that kill rapidly dividing cells.[6] | Broad applicability across many cancer types. | Significant side effects due to lack of specificity for cancer cells.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Cbl-b inhibitors.
T Cell Activation Assay
Objective: To assess the effect of a Cbl-b inhibitor on T cell activation in vitro.
Methodology:
-
Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Plate T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Treat the T cells with varying concentrations of the Cbl-b inhibitor or a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Assess T cell activation by measuring:
-
Proliferation: Using a BrdU or CFSE-based assay.
-
Cytokine production (e.g., IL-2, IFN-γ): Using ELISA or flow cytometry (intracellular cytokine staining).
-
-
Analyze the data to determine the dose-dependent effect of the inhibitor on T cell activation.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor in a preclinical animal model.
Methodology:
-
Implant tumor cells (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer the Cbl-b inhibitor (e.g., via oral gavage) or vehicle control according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, harvest tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in immune cell populations and their activation status.
Below is a diagram outlining a typical experimental workflow for preclinical evaluation.
Conclusion
Cbl-b inhibitors represent a promising new class of cancer immunotherapies with a distinct mechanism of action that complements existing treatments. By targeting an intracellular checkpoint, these agents have the potential to activate a broad anti-tumor immune response and overcome resistance to current therapies. While still in the early stages of clinical development, the preclinical data strongly support their continued investigation across a variety of cancer types. Further research will be crucial to identify patient populations most likely to benefit and to optimize combination strategies for maximal therapeutic effect.
References
- 1. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 2. scispace.com [scispace.com]
- 3. [PDF] Targeting Cbl-b in cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercenter.com [cancercenter.com]
A Head-to-Head Comparison of IT-901 and Lenalidomide in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lymphoma therapeutics, both novel targeted agents and immunomodulatory drugs have carved out significant roles. This guide provides a detailed, data-driven comparison of IT-901, a spleen tyrosine kinase (SYK) inhibitor, and lenalidomide (B1683929), an immunomodulatory agent with a multi-faceted mechanism of action. The information presented is based on available preclinical and clinical data in various lymphoma models.
Mechanism of Action: A Tale of Two Pathways
This compound and lenalidomide exert their anti-lymphoma effects through distinct molecular pathways. This compound directly targets a critical component of the B-cell receptor (BCR) signaling cascade, while lenalidomide modulates the tumor microenvironment and has direct cytotoxic effects.
This compound: Targeting B-Cell Receptor Signaling
This compound is a potent and selective inhibitor of spleen tyrosine kinase (SYK). In many B-cell lymphomas, malignant cells are dependent on tonic BCR signaling for their survival and proliferation.[1] SYK is a crucial intracellular mediator that gets activated upon BCR engagement and, in turn, activates downstream pro-survival pathways like AKT and NF-κB.[1] By binding to the ATP-binding pocket of SYK, this compound prevents its phosphorylation and activation, thereby disrupting these survival signals and leading to cell cycle arrest and apoptosis in sensitive lymphoma cells.[1]
Caption: this compound signaling pathway in B-cell lymphoma.
Lenalidomide: A Multi-pronged Attack
Lenalidomide, an immunomodulatory drug (IMiD), has a more complex mechanism of action that involves both direct anti-tumor effects and indirect immunomodulation.[2][3]
-
Direct Cytotoxicity: Lenalidomide binds to the E3 ubiquitin ligase cereblon (CRBN).[2][4] This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these factors results in decreased expression of MYC and interferon regulatory factor 4 (IRF4), leading to cell cycle arrest and apoptosis.[3][4]
-
Immunomodulation: Lenalidomide enhances the function of the patient's own immune system to fight the lymphoma. It stimulates T-cells and Natural Killer (NK) cells, increasing their cytotoxicity against tumor cells.[2][4][6] This can also enhance antibody-dependent cellular cytotoxicity (ADCC) when used in combination with antibodies like rituximab.[2] Furthermore, lenalidomide can alter the tumor microenvironment by inhibiting the production of pro-inflammatory cytokines and suppressing regulatory T-cells.[3][6]
-
Anti-angiogenic and Anti-proliferative Effects: Lenalidomide has been shown to inhibit the formation of new blood vessels (angiogenesis) in preclinical lymphoma models.[3][7][8]
Caption: Lenalidomide's dual mechanism of action.
Preclinical and Clinical Data Summary
Table 1: this compound Data Summary
| Parameter | Finding | Lymphoma Subtype(s) | Reference |
| Mechanism | Potent, selective, ATP-competitive SYK inhibitor. | B-cell lymphomas | [1] |
| Cellular Effect | Blocks SYK phosphorylation, leading to cell cycle arrest and apoptosis. | B-cell lymphoma cell lines | [1] |
| Therapeutic Target | B-cell receptor (BCR) signaling pathway. | "BCR-type" Diffuse Large B-cell Lymphoma (DLBCL) | [1] |
Table 2: Lenalidomide Data Summary
| Parameter | Finding | Lymphoma Subtype(s) | Reference(s) |
| Mechanism | Binds to cereblon (CRBN), leading to degradation of IKZF1/IKZF3. | B-cell Non-Hodgkin Lymphoma (NHL), Multiple Myeloma | [2][3][4][5] |
| Cellular Effect | Direct cytotoxicity, immunomodulation (T-cell and NK cell activation), anti-angiogenesis. | Lymphoid malignancies | [2][3][6][7] |
| In Vivo Efficacy | Inhibits tumor growth and dissemination. | Mantle Cell Lymphoma (MCL) xenograft models | [7][8] |
| Clinical Activity | Single-agent and combination therapy shows efficacy in various lymphomas. | Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), T-cell Lymphoma | [9][10][11][12][13] |
| Overall Response Rate (ORR) - Single Agent (Relapsed/Refractory) | 28% in bortezomib-resistant MCL; 22% in PTCL. | MCL, Peripheral T-cell Lymphoma (PTCL) | [12][14] |
| ORR - Combination with Rituximab (Relapsed/Refractory) | 80% in FL; 65% in MZL (AUGMENT trial). | FL, MZL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating agents like this compound and lenalidomide.
In Vitro Antiproliferative Assay
This assay determines the concentration of a drug required to inhibit the growth of lymphoma cell lines.
Caption: Workflow for an in vitro antiproliferative assay.
-
Cell Seeding: Lymphoma cell lines are suspended in a complete culture medium and seeded at a density of 5,000-10,000 cells per well in a 96-well plate.[1]
-
Compound Preparation: Serial dilutions of the test compound (this compound or lenalidomide) are prepared from a stock solution. A vehicle control (e.g., DMSO in culture medium) is also prepared.[1]
-
Treatment: The diluted compounds or vehicle control are added to the appropriate wells.
-
Incubation: The plate is incubated for a period of 48 to 72 hours under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to plot a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
Western Blot for Phospho-protein Analysis
This technique is used to assess the effect of a drug on specific signaling pathways by measuring the phosphorylation status of key proteins.
-
Cell Treatment: Lymphoma cells are seeded and treated with the test compound (e.g., this compound) or a vehicle control for a short duration (e.g., 2-4 hours).[1]
-
Cell Lysis: Cells are harvested, washed, and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[1]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated protein of interest (e.g., phospho-SYK) and the total protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] The intensity of the bands is quantified to determine the change in phosphorylation.
Conclusion
This compound and lenalidomide represent two distinct and important therapeutic strategies for lymphoma. This compound offers a targeted approach by directly inhibiting the SYK-mediated BCR signaling that is crucial for the survival of many B-cell lymphomas. In contrast, lenalidomide provides a broader anti-cancer effect through direct cytotoxicity and by harnessing the patient's immune system to attack the tumor.
The choice between these or other agents, and their potential use in combination, will depend on the specific lymphoma subtype, the molecular characteristics of the tumor, and the patient's overall health and prior treatments. Further head-to-head studies are needed to directly compare the efficacy and safety of these two agents and to identify patient populations that would benefit most from each therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lymphomation.org [lymphomation.org]
- 7. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. FDA approves lenalidomide for follicular and marginal zone lymphoma | FDA [fda.gov]
- 12. Lenalidomide in relapsed or refractory mantle cell lymphoma: overview and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. A phase 2, multicentre, single-arm, open-label study to evaluate the safety and efficacy of single-agent lenalidomide (Revlimid) in subjects with relapsed or refractory peripheral T-cell non-Hodgkin lymphoma: the EXPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of CDK7 Inhibition: A Comparative Analysis of Q901, Samuraciclib, and SY-5609
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors marks a significant advancement in oncology research, offering a novel therapeutic strategy against cancers reliant on transcriptional and cell-cycle dysregulation. This guide provides an independent validation and objective comparison of the preclinical data for three prominent CDK7 inhibitors: Q901, Samuraciclib (CT7001), and SY-5609. The information presented is collated from published research findings to assist in evaluating their relative performance and potential applications.
Executive Summary
Q901, Samuraciclib, and SY-5609 are all potent and selective inhibitors of CDK7, a key regulator of transcription and cell cycle progression.[1][2][3] Preclinical data demonstrates that all three compounds exhibit significant anti-tumor activity across a range of cancer models.[4][5][6] While all three are orally bioavailable, Q901 has also been investigated in an intravenous formulation.[3][7][8] Key differentiators lie in their specific selectivity profiles, reported in vivo efficacy in different cancer models, and their binding modalities, with Q901 being a covalent inhibitor and Samuraciclib and SY-5609 being non-covalent.[6][9][10]
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of Q901, Samuraciclib, and SY-5609, providing a baseline for their activity.
Table 1: In Vitro Inhibitory Activity (IC50/Kd/GI50)
| Compound | Target | IC50/Kd (nM) | Cell Line(s) | GI50/EC50 (nM) |
| Q901 | CDK7 | - | Multiple Solid Tumors | - |
| Samuraciclib (CT7001) | CDK7 | 41 | Breast Cancer Cell Lines | 200-300 |
| CDK2 | 578 | HCT116 | - | |
| CDK9 | - | - | - | |
| SY-5609 | CDK7 | 0.065 (Kd) | TNBC and Ovarian Cancer | 1-6 |
| CDK2 | 2600 (Ki) | HCC70 | 5.6 | |
| CDK9 | 960 (Ki) | - | - | |
| CDK12 | 870 (Ki) | - | - |
Table 2: Kinase Selectivity Profile
| Compound | CDK7 (IC50/Kd nM) | Selectivity vs. CDK1 | Selectivity vs. CDK2 | Selectivity vs. CDK5 | Selectivity vs. CDK9 | Selectivity vs. CDK12 |
| Q901 | - | - | - | - | - | - |
| Samuraciclib (CT7001) | 41 | 45-fold | 15-fold | 230-fold | 30-fold | - |
| SY-5609 | 0.065 (Kd) | - | 8068-fold | - | 2508-fold | 2492-fold |
Note: A comprehensive kinase panel for Q901 is not publicly available. Selectivity data is based on reported fold-differences or direct IC50/Ki values.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| Q901 | Ovarian Cancer (A2780, OVCAR3) | IV, once weekly | Significant tumor growth inhibition (104% TGI with PARP inhibitor)[4][7] |
| Samuraciclib (CT7001) | Breast Cancer (MCF7) | 100 mg/kg, oral, daily | 60% tumor growth inhibition at day 14[5] |
| SY-5609 | Colorectal Cancer (PDX) | Oral, once daily | ≥50% TGI in 67% of models, with regressions in some[11] |
| Pancreatic Ductal Adenocarcinoma (PDX) | 3 mg/kg, oral, daily | Robust single-agent anti-tumor activity[12] |
Mechanism of Action and Signaling Pathway
CDK7 is a central node in the regulation of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[13] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription of many genes, including key oncogenes.[1] Inhibition of CDK7 therefore leads to a dual anti-cancer effect: cell cycle arrest and suppression of oncogenic transcription.[13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
Evaluating the Synergistic Effects of IT-901 with Chemotherapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of IT-901, a novel c-Rel inhibitor, in combination with standard chemotherapy agents. The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound in hematologic malignancies. This document synthesizes available preclinical data and provides detailed experimental methodologies for further investigation.
Introduction to this compound: A Targeted Approach to NF-κB Inhibition
This compound is an orally active and potent small molecule inhibitor of the nuclear factor-kappa B (NF-κB) subunit c-Rel.[1] The NF-κB signaling pathway is a critical regulator of immune responses, inflammation, cell survival, and proliferation. In many hematologic malignancies, such as lymphoma and leukemia, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.[2][3][4][5] this compound specifically targets the c-Rel subunit, which is highly expressed in lymphoid cells and plays a crucial role in the pathogenesis of B-cell lymphomas.[6][7] By inhibiting c-Rel, this compound has demonstrated significant anti-tumor activity in preclinical models of various B-cell malignancies.[1]
Mechanism of Action of this compound
This compound functions by inhibiting the DNA binding of the c-Rel subunit of the NF-κB transcription factor. This action blocks the transcription of downstream target genes that are essential for the survival and proliferation of cancer cells. The targeted inhibition of c-Rel by this compound represents a promising therapeutic strategy to overcome the pro-survival effects of the NF-κB pathway in cancer cells.
Figure 1: Simplified signaling pathway of NF-κB and the inhibitory action of this compound.
Synergistic Potential of this compound with Chemotherapy
The rationale for combining this compound with conventional chemotherapy lies in the dual mechanism of targeting cancer cells. Many chemotherapeutic agents induce cellular stress, which can paradoxically activate the NF-κB pathway, leading to the upregulation of pro-survival genes and ultimately contributing to drug resistance.[2] By co-administering this compound, the NF-κB-mediated survival response can be blocked, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. This combination has the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower, less toxic doses of chemotherapy.
While direct preclinical studies on the synergistic effects of this compound with common chemotherapies like doxorubicin, bendamustine (B91647), and gemcitabine (B846) are not extensively available in public literature, the known mechanism of c-Rel inhibition strongly supports this therapeutic strategy. A synergistic effect has been reported for the combination of this compound with the BTK inhibitor ibrutinib (B1684441) in Chronic Lymphocytic Leukemia (CLL) cells. Furthermore, studies with other NF-κB inhibitors have shown synergistic or additive effects when combined with various chemotherapeutic agents in hematologic malignancies.[8][9][10]
Comparative Performance with Other NF-κB Inhibitors
This compound's specificity for the c-Rel subunit distinguishes it from other broader NF-κB pathway inhibitors. This targeted approach may offer a more favorable safety profile by minimizing off-target effects. The following table provides a comparative overview of this compound and other NF-κB inhibitors that have been investigated in combination with chemotherapy.
| Inhibitor | Target | Combination Agent(s) | Observed Effect in Preclinical Models |
| This compound | c-Rel | Ibrutinib | Synergistic cytotoxicity in CLL cells |
| Bortezomib | Proteasome (indirect NF-κB inhibition) | Dexamethasone | Enhanced apoptosis in multiple myeloma cells[8] |
| Idelalisib | PI3Kδ (upstream of NF-κB) | Bendamustine | Synergistic cytotoxicity in CLL cells[9][10] |
| BAY 11-7082 | IKKβ | Docetaxel | Synergistic effect on proliferation and apoptosis in thyroid cancer cells[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of synergistic effects. The following are generalized protocols for key in vitro and in vivo experiments to assess the combination of this compound with chemotherapy.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Diffuse Large B-cell Lymphoma, Chronic Lymphocytic Leukemia cell lines)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Bendamustine, Gemcitabine)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent, both individually and in combination at fixed ratios (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Figure 2: Experimental workflow for in vitro synergy assessment.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model of a hematologic malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Treatment Administration: Administer the treatments according to a predefined schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specified duration of treatment).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups (e.g., using ANOVA).
-
Evaluate the combination effect by comparing the TGI of the combination group to the single-agent groups.
-
Conclusion
This compound, as a selective c-Rel inhibitor, holds significant promise as a therapeutic agent for hematologic malignancies. Its mechanism of action provides a strong rationale for its use in combination with conventional chemotherapy to enhance anti-tumor activity and overcome resistance. While direct and comprehensive preclinical data on such combinations are still emerging, the available evidence for this compound and other NF-κB pathway inhibitors supports the continued investigation of this therapeutic strategy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the synergistic potential of this compound with various chemotherapeutic regimens. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits of this compound in combination therapies for patients with hematologic cancers.
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-kappaB in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor NF-κB inhibitors as single therapeutic agents or in combination with classical chemotherapeutic agents for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB pathways in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB in Hematological Malignancies [mdpi.com]
- 6. The Unsolved Puzzle of c-Rel in B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Rel and its many roles in cancer: an old story with new twists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy increases cytotoxicity of multiple myeloma cells by modification of nuclear factor (NF)-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idelalisib and bendamustine combination is synergistic and increases DNA damage response in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia [mdpi.com]
- 11. Targeting the NF-κB Pathway as a Combination Therapy for Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: IT-901 Pharmacological Inhibition vs. Genetic c-Rel Knockdown
The transcription factor c-Rel, a pivotal member of the Nuclear Factor-kappa B (NF-κB) family, is a critical regulator of lymphocyte proliferation, survival, and differentiation.[1] Its aberrant activation is strongly implicated in the pathogenesis of various B-cell lymphomas, making it a prime therapeutic target.[2][3] Researchers seeking to inhibit c-Rel function primarily rely on two distinct approaches: pharmacological inhibition with small molecules like IT-901 and genetic knockdown using techniques such as siRNA or shRNA.
This guide provides an objective comparison of these two methodologies, presenting their mechanisms, efficacy, and potential limitations, supported by experimental data to aid researchers in selecting the optimal approach for their study.
Mechanism of Action: Targeting Protein Function vs. Gene Expression
The fundamental difference between this compound and genetic knockdown lies in the biological level at which they intervene. This compound acts directly on the c-Rel protein, while genetic knockdown prevents the protein from being synthesized.
This compound: Pharmacological Inhibition this compound is an orally active small molecule that functions by directly inhibiting the ability of c-Rel, and to a lesser degree the p65 (RelA) subunit, to bind to DNA.[4] This blockade prevents the transcription of NF-κB target genes that are crucial for the survival and proliferation of cancer cells.[4][5] Furthermore, this compound has been shown to exert a dual anti-lymphoma effect by inducing cancer-selective oxidative stress, leading to apoptosis.[5][6]
Genetic Knockdown (siRNA/shRNA) Genetic knockdown utilizes the cellular RNA interference (RNAi) machinery to silence c-Rel expression.[7] A short interfering RNA (siRNA) or short hairpin RNA (shRNA) is introduced into the cell, where it is processed by the RISC (RNA-Induced Silencing Complex).[8][9] The complex then uses the siRNA/shRNA as a guide to find and degrade the complementary c-Rel messenger RNA (mRNA).[8] This destruction of the mRNA template prevents the synthesis of the c-Rel protein, thereby ablating its function.[10]
Comparative Overview
The choice between pharmacological and genetic inhibition depends heavily on the experimental goals, such as therapeutic development versus target validation.
| Feature | This compound (Pharmacological Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
| Target | c-Rel/p65 protein function (DNA binding)[4] | c-Rel mRNA[7] |
| Primary Effect | Post-translational inhibition | Pre-translational silencing |
| Reversibility | Reversible (dependent on drug clearance) | Semi-permanent to permanent (shRNA) |
| Control | Temporal and dose-dependent | Genetic (on vs. off) |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| In Vivo Use | More straightforward (oral administration)[4] | Complex delivery challenges |
| Key Advantage | High clinical relevance, temporal control | High target specificity for validation |
Quantitative Comparison of Efficacy
Direct comparison of efficacy is challenging due to differing metrics (IC50 vs. knockdown percentage). However, data from various studies demonstrate that both methods achieve significant biological effects.
| Method | Metric | Result | Cell Lines / Model |
| This compound | IC50 (c-Rel DNA Binding) | 3 µM[4] | Biochemical Assay |
| Effective Concentration | 3-4 µM | Human DLBCL cells (TMD8, SU-DHL8)[11][12] | |
| In Vivo Dose | 20 mg/kg (daily) | EBV-induced B-cell lymphoma xenograft[11] | |
| c-Rel siRNA | Protein Knockdown | ~60% reduction | RAW264.7 macrophages[7] |
| mRNA Knockdown | ~48-70% reduction | RAW264.7 macrophages[7] | |
| Biological Effect | Significant growth inhibition & apoptosis | Pre-B ALL patient cells[10] |
Specificity and Off-Target Effects
Both approaches have the potential for off-target effects, which is a critical consideration for data interpretation.
| Method | Specificity & Off-Target Profile |
| This compound | Primary Targets: Potently inhibits c-Rel and, to a lesser extent, p65.[4] This dual activity can be beneficial but also represents a known off-target effect. Other Off-Targets: As a small molecule, it may interact with other unknown proteins. However, it displays cancer-selective properties by not inducing oxidative stress in normal leukocytes.[6] |
| Genetic Knockdown | On-Target Specificity: The guide sequence provides high specificity for the c-Rel mRNA. Off-Target Effects: The "seed region" of the siRNA can have partial complementarity to the mRNA of other genes, leading to their unintended silencing.[9][13] This is a major source of false-positive results in RNAi screens.[9] Can also trigger an innate immune (interferon) response.[8] |
Experimental Protocols
The following protocols outline standard methodologies for applying each technique in vitro.
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Culture: Culture human Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., SU-DHL8, TMD8) in appropriate media supplemented with fetal bovine serum and antibiotics.[4][11]
-
Treatment: Seed cells at a desired density. Add this compound (dissolved in a suitable solvent like DMSO) to the media to a final concentration of 3-4 µM. An equivalent volume of the solvent should be added to control cultures.[11][12]
-
Incubation: Incubate cells for 24 to 48 hours.
-
Analysis: Harvest cells for downstream analysis. Assess apoptosis via Annexin-V staining followed by flow cytometry.[11] Analyze inhibition of NF-κB activity by measuring the nuclear translocation of c-Rel and p65 via flow cytometry or Western blot of nuclear fractions.[12]
Protocol 2: Genetic Knockdown with c-Rel siRNA
-
Cell Culture: Culture target cells (e.g., pre-B ALL cells, RAW264.7) to ~70% confluency on the day of transfection.[10]
-
Transfection:
-
Prepare two sets of transfection complexes: one with c-Rel specific siRNA and one with a non-targeting control siRNA, using a suitable transfection reagent or electroporation device (e.g., Amaxa Nucleofector).[10]
-
Use siRNA at a final concentration determined by optimization (e.g., 50-250 nM).[7]
-
Add complexes to the cells according to the manufacturer's protocol.
-
-
Incubation: Incubate cells for 48 to 72 hours to allow for mRNA degradation and protein depletion.
-
Validation & Analysis:
Conclusion: Selecting the Right Tool for the Job
This compound and genetic c-Rel knockdown are both powerful but distinct tools for cancer research.
Genetic c-Rel knockdown is the superior method for target validation. Its high specificity (when properly controlled) allows researchers to definitively link the c-Rel gene to a specific biological function or phenotype. However, its therapeutic application is hampered by significant delivery challenges.
This compound holds a clear advantage in preclinical and translational research. As a drug-like small molecule, it allows for dose-response studies, has a more clinically relevant profile, and provides temporal control over target inhibition.[4][14] Studies have shown that the biological effects of this compound treatment, such as apoptosis induction in lymphoma cells, recapitulate the phenotypes observed with genetic knockdown, confirming its on-target activity.[10][14]
Ultimately, the two methods are complementary. Genetic knockdown validates c-Rel as a target, while pharmacological inhibitors like this compound provide the means to therapeutically exploit that target in a preclinical setting.
References
- 1. Regulation of B-cell function by NF-kappaB c-Rel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unsolved Puzzle of c-Rel in B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Rel Is the Pivotal NF-κB Subunit in Germinal Center Diffuse Large B-Cell Lymphoma: A LYSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Rel expression in myeloid and lymphoid cells with distearoyl -phosphatidylserine (DSPS) liposomal nanoparticles encapsulating therapeutic siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Benchmarking IT-901: A Comparative Analysis of Potency and Selectivity Against Other NF-κB Inhibitors
For Immediate Release
ONTARIO, CA – December 5, 2025 – In the competitive landscape of therapeutic development, particularly for hematological malignancies, the selective inhibition of the NF-κB signaling pathway remains a pivotal strategy. This guide provides a comprehensive benchmark analysis of IT-901, a novel c-Rel/p65 inhibitor, against other notable compounds targeting the NF-κB pathway. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development endeavors.
This compound is an orally active and potent inhibitor of the NF-κB subunit c-Rel.[1] It has demonstrated significant potential in the treatment of human lymphoid tumors and in the amelioration of graft-versus-host disease (GVHD).[1][2] This document will delve into the quantitative potency and selectivity of this compound in comparison to similar compounds, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and workflows.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a targeted inhibitor is primarily determined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other NF-κB inhibitors. It is crucial to note that these values are compiled from various studies and experimental conditions, which may affect direct comparability.
| Compound | Target(s) | IC50 | Cell Line/Assay Condition | Reference(s) |
| This compound | c-Rel/p65 (NF-κB DNA binding) | 3 µM | Biochemical assay | [1][3][4] |
| NF-κB transcriptional activity | 0.1 µM | Cell-based reporter assay | [1][2][4] | |
| c-Rel | 2.9 µM | In T-cells (with GDM-12 vehicle) | [1][3][4] | |
| IT-603 | c-Rel | 3 µM | Biochemical assay | [5] |
| NF-κB Activity | 18.8 µM | Cell-based reporter assay | [3] | |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | In tumor cells (TNFα-induced) | [6][7][8][9] |
| JSH-23 | NF-κB transcriptional activity | 7.1 µM | LPS-stimulated RAW 264.7 macrophages | [10][11] |
| SC75741 | NF-κB (p65 DNA binding) | Not explicitly stated, but effective at reducing influenza virus replication | In vitro and in vivo models | [12][13][14][15][16] |
Note: The IC50 values listed above are for reference and should be interpreted in the context of the specific experimental setup.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hyper-assembly-cloning.com [hyper-assembly-cloning.com]
- 12. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NF-κB inhibitor, SC75741, is a novel antiviral against emerging tick-borne bandaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Proper Disposal Procedures for IT-901: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of IT-901
This document provides a detailed protocol for the safe disposal of this compound, a potent inhibitor of the NF-κB subunit c-Rel. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE). While comprehensive toxicological data is not widely available, this compound should be treated as a hazardous chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powder form. | To prevent inhalation of the powder. |
Step-by-Step Disposal Plan for this compound
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations for hazardous waste. Always consult the Safety Data Sheet (SDS) provided by the supplier for any specific disposal instructions. If an SDS is not available, contact the manufacturer.
1. Waste Segregation and Collection:
-
Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) for solutions, or a sealed bag for solid waste) and have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the primary hazards.
2. Disposal of Solid this compound Waste:
-
This category includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, labeled hazardous waste container.
-
Ensure the container is securely sealed to prevent any leakage or exposure.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
3. Disposal of this compound Solutions:
-
This includes any remaining stock solutions or experimental solutions containing this compound.
-
Procedure:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled hazardous waste container.
-
Solvent Compatibility: If this compound is dissolved in a flammable solvent such as DMSO, the waste must be managed as both toxic and flammable hazardous waste. Do not mix incompatible waste streams.
-
Once the container is full, arrange for its collection through your institution's hazardous waste program.
-
4. Disposal of Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Arrange for the disposal of these containers through your institution's hazardous waste program.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various assays.
| Target/Assay | Assay Type | IC50 (µM) |
| NF-κB DNA Binding | Biochemical | 0.1[1] |
| c-Rel DNA Binding | Biochemical | 3.0[1] |
| c-Rel (in T-cell assay) | Cell-based | 2.9[1] |
| IL-2 expression in activated T-cells | Cell-based | ~0.5-1[2] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell growth | Cell-based | >3[2] |
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
Cells to be tested
-
96-well plate
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For adherent cells, incubate for 24 hours to allow for attachment.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.[3]
Visualization of the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is inhibited by this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
Essential Safety and Logistical Information for Handling IT-901
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of IT-901, a potent, orally active small molecule inhibitor of the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor family.[1][2][3] Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general safety protocols for handling potent, small-molecule chemical inhibitors and should be supplemented by a thorough risk assessment and adherence to your institution's safety guidelines.
Immediate Safety and Hazard Information
This compound is a bioactive molecule that modulates cellular processes. Due to the lack of specific toxicological data, it should be handled with extreme care, assuming it may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Long-Term Exposure: The effects of long-term, low-level exposure have not been determined.
In case of exposure, follow these first-aid measures immediately:
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.
-
Eye Contact: Flush eyes with copious quantities of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization of powder. | Prevents inhalation of airborne particles. All handling of the solid compound should be performed in a certified chemical fume hood. |
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily accessible.
-
Weighing: Tare a balance in the chemical fume hood. Carefully weigh the desired amount of this compound powder on weighing paper.
-
Solubilization: Slowly add the desired solvent (e.g., DMSO for stock solutions) to the powder to avoid aerosolization. Gently mix until the solid is completely dissolved.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Transport: When moving the compound, even short distances, use a sealed, leak-proof secondary container.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves, and gowns), in a designated and clearly labeled hazardous chemical waste container.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using a suitable cleaning agent.
-
Container Management: Keep the hazardous waste container securely closed when not in use.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound from preclinical studies.
| Assay Type | Target/Cell Line(s) | IC50 Value(s) | Reference |
| NF-κB DNA Binding | N/A | 0.1 µM | [3] |
| c-Rel DNA Binding | N/A | 3 µM | [3] |
| Cell Proliferation | ABC and GCB DLBCL | 3 µM to 4 µM | [3] |
Experimental Protocols
Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture: Culture human Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., SU-DHL8, TMD8) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 3, 5 µM) for 24 to 48 hours.[3] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
